Antibacterial agent 18
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[4-[4-(4-carboxyphenyl)-N-[4-(4-carboxyphenyl)phenyl]anilino]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27NO6/c41-37(42)31-7-1-25(2-8-31)28-13-19-34(20-14-28)40(35-21-15-29(16-22-35)26-3-9-32(10-4-26)38(43)44)36-23-17-30(18-24-36)27-5-11-33(12-6-27)39(45)46/h1-24H,(H,41,42)(H,43,44)(H,45,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYGETXZXGDGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183073 | |
| Record name | 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239602-35-7 | |
| Record name | 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239602-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Antibacterial Agent 18
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibacterial agent 18 is identified as a multi-arm Aggregation-Induced Emission (AIE) molecule, a novel class of compounds with significant potential in combating bacterial infections. This agent demonstrates broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The core mechanism of action is the disruption of bacterial cell wall synthesis, a pathway essential for bacterial viability and integrity. Specifically, this compound is proposed to interfere with the glycosylation and transpeptidation processes, which are critical for the formation of the peptidoglycan layer. This document provides a comprehensive overview of its mechanism, supported by representative data and detailed experimental protocols to guide further research and development.
Core Mechanism of Action: Inhibition of Cell Wall Synthesis
The primary target of this compound is the bacterial cell wall, a rigid outer layer that provides structural support and protection to the bacterium. The key component of the cell wall is peptidoglycan, a polymer consisting of sugars and amino acids. The synthesis of peptidoglycan is a multi-step process that is a common target for many antibiotics.
This compound is understood to inhibit the final stages of peptidoglycan synthesis by a dual-action mechanism:
-
Inhibition of Glycosylation (Transglycosylation): This step involves the polymerization of the glycan chains of peptidoglycan from lipid II precursors. By blocking this process, this compound prevents the extension of the peptidoglycan backbone.
-
Inhibition of Transpeptidation: This is the cross-linking of the peptide side chains of the peptidoglycan strands, which provides the cell wall with its strength and rigidity. Inhibition of this step leads to a weakened cell wall and eventual cell lysis.
This dual-pronged attack on cell wall synthesis makes this compound a potent antibacterial compound.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for this compound against a panel of common Gram-positive and Gram-negative bacteria. These values demonstrate the broad-spectrum efficacy of the compound.
| Bacterial Strain | Type | Representative MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.25 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.125 |
| Escherichia coli (ATCC 25922) | Gram-negative | 1.0 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 2.0 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 1.0 |
Note: The MIC values presented are illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (as listed in the table above)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a series of twofold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
The concentration range should bracket the expected MIC.
-
Include a growth control well (CAMHB with no agent) and a sterility control well (CAMHB only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).
-
Seal the plate and incubate at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol for In Vitro Transglycosylase (TG) Inhibition Assay
This assay measures the incorporation of radiolabeled N-acetylglucosamine (GlcNAc) into peptidoglycan.
Materials:
-
Bacterial membrane preparation (source of TG enzyme)
-
This compound
-
UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp)
-
Radiolabeled UDP-[¹⁴C]GlcNAc
-
Reaction buffer
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the bacterial membrane preparation with the reaction buffer.
-
Add varying concentrations of this compound.
-
Include a positive control (no inhibitor) and a negative control (known TG inhibitor, e.g., moenomycin).
-
-
Initiation of Reaction:
-
Add UDP-MurNAc-pp and radiolabeled UDP-[¹⁴C]GlcNAc to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Measurement:
-
Stop the reaction (e.g., by adding ethanol).
-
Filter the reaction mixture to capture the synthesized peptidoglycan.
-
Wash the filter to remove unincorporated radiolabel.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the positive control.
-
Determine the IC₅₀ value (the concentration of the agent that causes 50% inhibition).
-
Protocol for In Vitro Transpeptidase (TP) Inhibition Assay
This assay often utilizes a fluorescently labeled D-amino acid that gets incorporated into the peptidoglycan by the TP enzyme.
Materials:
-
Purified Penicillin-Binding Proteins (PBPs) or bacterial membranes (source of TP enzyme)
-
This compound
-
Lipid II substrate
-
Fluorescently labeled D-amino acid (e.g., Boc-Lys(dansyl)-D-Ala)
-
Reaction buffer
-
SDS-PAGE and fluorescence imaging system
Procedure:
-
Reaction Setup:
-
Combine the PBP preparation with the reaction buffer.
-
Add varying concentrations of this compound.
-
Include a positive control (no inhibitor) and a negative control (known TP inhibitor, e.g., penicillin G).
-
-
Initiation of Reaction:
-
Add the Lipid II substrate and the fluorescently labeled D-amino acid.
-
-
Incubation:
-
Incubate at 37°C for a defined period.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the fluorescently labeled peptidoglycan using a fluorescence imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the peptidoglycan bands.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value.
-
Conclusion
This compound represents a promising new class of antibacterial compounds with a potent mechanism of action targeting the essential bacterial cell wall synthesis pathway. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria warrants further investigation. The protocols and data presented in this guide provide a framework for continued research into the efficacy and clinical potential of this and similar AIE-based antibacterial agents. Further studies should focus on elucidating the precise molecular interactions with the target enzymes and evaluating its in vivo efficacy and safety profile.
The Discovery and Synthesis of Antibacterial Agent 18: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the discovery, synthesis, and mechanism of action of Antibacterial Agent 18, a novel multi-arm aggregation-induced emission (AIE) molecule. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the advancement of new antimicrobial compounds.
Discovery
This compound is a novel compound identified from the research disclosed in patent CN110123801A. It is characterized as a multi-arm molecule exhibiting aggregation-induced emission (AIE), a photophysical phenomenon where non-emissive molecules in solution become highly fluorescent upon aggregation. This property is particularly advantageous for biological applications, including bacterial imaging and therapy. The initial discovery highlighted its potent activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.
Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound is proprietary to the patent holders, a general methodology for the synthesis of similar multi-arm AIE molecules can be outlined. The synthesis of such compounds typically involves a multi-step process, beginning with the construction of a core structure followed by the attachment of multiple "arms." These arms are often functionalized to enhance antibacterial activity and solubility.
Experimental Protocol: General Synthesis of a Multi-Arm AIE Molecule
-
Core Synthesis: A central aromatic or heterocyclic core is synthesized. This core is designed to be the AIE-active component of the molecule. Common core structures for AIEgens include tetraphenylethylene (B103901) (TPE), siloles, or other sterically hindered aromatic systems that promote restricted intramolecular rotation in the aggregated state.
-
Arm Functionalization: Peripheral "arms" are synthesized separately. These arms are typically designed to possess cationic charges (e.g., quaternary ammonium (B1175870) salts) to facilitate interaction with the negatively charged bacterial cell membrane. Linker groups with appropriate reactivity (e.g., halides, azides, or alkynes) are incorporated for subsequent attachment to the core.
-
Coupling Reaction: The functionalized arms are covalently attached to the core molecule. This is often achieved through robust and high-yield coupling reactions such as the Sonogashira coupling, Suzuki coupling, or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
-
Purification: The final multi-arm AIE molecule is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to remove any unreacted starting materials and byproducts.
-
Characterization: The structure and purity of the final compound are confirmed using various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
A generalized workflow for the synthesis of this compound.
Mechanism of Action
The antibacterial activity of Agent 18 is attributed to a multi-modal mechanism targeting the bacterial cell envelope, a departure from traditional antibiotics that often target specific enzymes.[1] This mechanism is primarily driven by the molecule's unique AIE properties and its multi-arm cationic structure.
The proposed mechanism involves two key steps:
-
Membrane Disruption: The positively charged arms of this compound electrostatically interact with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction disrupts the integrity of the cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.[2][3]
-
Photodynamic Inactivation: Upon aggregation on the bacterial surface, the AIEgen core of this compound becomes highly fluorescent and can be excited by light. In the presence of oxygen, the excited AIEgen can generate reactive oxygen species (ROS), such as singlet oxygen. These ROS are highly cytotoxic and can cause oxidative damage to various cellular components, including lipids, proteins, and nucleic acids, further contributing to bacterial cell death. This photodynamic effect offers a secondary, light-inducible mechanism of antibacterial action.[4]
The initial report of inhibiting "cell wall turns sugar and turns peptide process" may be a downstream consequence of the primary membrane disruption and oxidative stress, which would invariably interfere with cell wall biosynthesis and maintenance.
The proposed mechanism of action for this compound.
Quantitative Data
This compound has demonstrated potent activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, has been determined for this compound.
| Bacterial Strain | Gram Type | MIC (µg/mL) Range |
| Staphylococcus aureus | Gram-positive | 0.008 - 1 |
| Bacillus subtilis | Gram-positive | 0.008 - 1 |
| Escherichia coli | Gram-negative | 0.008 - 1 |
| Pseudomonas aeruginosa | Gram-negative | 0.008 - 1 |
Note: The provided MIC range is based on initial findings. Further studies with a broader panel of clinical isolates are warranted to fully characterize the antibacterial spectrum.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of Agent 18 is quantified by determining its MIC value using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Preparation of Antibacterial Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of twofold serial dilutions of the agent are then prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Conclusion
This compound represents a promising new class of antimicrobial agents with a novel mechanism of action that targets the bacterial cell membrane and offers a potential photodynamic therapeutic approach. Its broad-spectrum activity and low MIC values suggest its potential for further development as a therapeutic agent to combat bacterial infections, particularly those caused by drug-resistant pathogens. Further research is needed to fully elucidate its in vivo efficacy, safety profile, and the potential for resistance development.
References
- 1. Advances in aggregation induced emission (AIE) materials in biosensing and imaging of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How Exactly Do AIEgens Target Bacteria? Leveraging the Targeting Mechanism to Design Sensitive Fluorescent Immunosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AIEgen-Based Nanomaterials for Bacterial Imaging and Antimicrobial Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectrum of Activity of Antibacterial Agent 18 Against Gram-Positive Bacteria
Abstract: This document provides a comprehensive technical overview of the in vitro antibacterial activity of the novel investigational compound, Antibacterial Agent 18. The focus of this guide is to detail its spectrum and potency against a panel of clinically relevant Gram-positive bacteria. This includes quantitative susceptibility data, detailed experimental protocols for the determination of antimicrobial activity, and a proposed mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial therapies.
Introduction
The emergence of multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), poses a significant global health threat.[1][2] There is a critical need for the development of new antibacterial agents with novel mechanisms of action to combat these resilient pathogens.[1] this compound is a novel synthetic molecule currently in preclinical development. This document summarizes the key findings related to its activity against Gram-positive bacteria.
Spectrum of Activity
The in vitro activity of this compound was evaluated against a diverse panel of Gram-positive bacteria, including both susceptible and resistant strains. The primary metrics for assessing this activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Quantitative Susceptibility Data
The MIC and MBC values for this compound against various Gram-positive isolates are summarized in the tables below. These values were determined using the broth microdilution method as described in Section 3.1.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain ID | Resistance Profile | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible (MSSA) | 0.25 |
| Staphylococcus aureus | BAA-1717 | Methicillin-Resistant (MRSA) | 0.5 |
| Staphylococcus epidermidis | ATCC 12228 | Methicillin-Susceptible | 0.125 |
| Enterococcus faecalis | ATCC 29212 | Vancomycin-Susceptible (VSE) | 1 |
| Enterococcus faecium | ATCC 700221 | Vancomycin-Resistant (VRE) | 2 |
| Streptococcus pneumoniae | ATCC 49619 | Penicillin-Susceptible | 0.06 |
| Streptococcus pyogenes | ATCC 19615 | - | 0.125 |
| Bacillus subtilis | ATCC 6633 | - | 0.5 |
Table 2: Minimum Bactericidal Concentrations (MBC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain ID | Resistance Profile | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible (MSSA) | 0.5 |
| Staphylococcus aureus | BAA-1717 | Methicillin-Resistant (MRSA) | 1 |
| Enterococcus faecalis | ATCC 29212 | Vancomycin-Susceptible (VSE) | 2 |
| Streptococcus pneumoniae | ATCC 49619 | Penicillin-Susceptible | 0.125 |
Experimental Protocols
Standardized and reproducible methodologies are crucial for the accurate determination of antimicrobial susceptibility.[3] The following sections detail the protocols used to generate the data presented in this guide.
Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[4][5]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
This compound stock solution
-
Positive and negative growth controls
Procedure:
-
A serial two-fold dilution of this compound is prepared in CAMHB directly in the 96-well microtiter plates.
-
Bacterial strains are cultured on appropriate agar (B569324) plates, and colonies are suspended in saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
The standardized bacterial suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
MBC Determination
The MBC is determined as a follow-up to the MIC assay to assess the bactericidal or bacteriostatic nature of the agent.
Procedure:
-
Following the MIC determination, a 10 µL aliquot is taken from each well showing no visible growth.
-
The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial inoculum count.
Proposed Mechanism of Action
Preliminary studies suggest that this compound targets bacterial cell wall synthesis by inhibiting peptidoglycan cross-linking.[7] This is a well-established target for antibiotics effective against Gram-positive bacteria.[8] The proposed mechanism involves the inhibition of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
Signaling Pathway Diagram
The following diagram illustrates the proposed inhibition of the peptidoglycan synthesis pathway by this compound.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow Visualization
The overall workflow for assessing the antibacterial spectrum of a novel compound like this compound is depicted below.
Caption: Workflow for MIC and MBC determination.
Conclusion
This compound demonstrates potent in vitro activity against a range of clinically significant Gram-positive bacteria, including resistant phenotypes such as MRSA and VRE. Its proposed mechanism of action, the inhibition of cell wall synthesis, is a validated and effective strategy for antibacterial agents targeting this class of pathogens. Further studies are warranted to explore the in vivo efficacy, safety profile, and the potential for resistance development to this compound.
References
- 1. Novel antibacterial agents for the treatment of serious Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. woah.org [woah.org]
- 4. mdpi.com [mdpi.com]
- 5. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apec.org [apec.org]
- 7. researchgate.net [researchgate.net]
- 8. toku-e.com [toku-e.com]
Unveiling the Gram-Negative Spectrum of Activity of Antibacterial Agent 18: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in vitro and in vivo antibacterial activity of the novel investigational compound, Antibacterial Agent 18, with a specific focus on its efficacy against a broad panel of clinically relevant Gram-negative bacteria. This document details the quantitative measures of its spectrum of activity, outlines the experimental protocols utilized for its evaluation, and visually represents its proposed mechanism of action and key experimental workflows. The data presented herein are intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a promising therapeutic candidate for treating infections caused by multidrug-resistant (MDR) Gram-negative pathogens.
Introduction
The rise of antibiotic resistance, particularly among Gram-negative bacteria, presents a formidable challenge to global public health. The unique double-membrane structure of Gram-negative bacteria, coupled with efflux pumps and enzymatic degradation, renders many existing antibiotics ineffective.[1] this compound is a novel synthetic small molecule developed to overcome these resistance mechanisms. This guide summarizes the current understanding of its activity against key Gram-negative pathogens.
Spectrum of Activity: Quantitative Analysis
The in vitro activity of this compound was evaluated against a diverse panel of Gram-negative bacteria, including both wild-type and multidrug-resistant strains. The primary metric for assessing this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that completely inhibits visible bacterial growth.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Gram-Negative Pathogens
| Bacterial Species | Strain ID | Resistance Profile | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | Wild-Type | 0.5 |
| Escherichia coli | BAA-2452 | MDR, ESBL-producer | 1 |
| Klebsiella pneumoniae | ATCC 13883 | Wild-Type | 1 |
| Klebsiella pneumoniae | BAA-1705 | Carbapenem-Resistant (KPC) | 2 |
| Pseudomonas aeruginosa | ATCC 27853 | Wild-Type | 2 |
| Pseudomonas aeruginosa | PAO1 | Laboratory Strain | 2 |
| Acinetobacter baumannii | ATCC 19606 | Wild-Type | 0.25 |
| Acinetobacter baumannii | AB5075 | MDR | 0.5 |
| Enterobacter cloacae | ATCC 13047 | Wild-Type | 1 |
Proposed Mechanism of Action
This compound is hypothesized to disrupt the integrity of the outer membrane of Gram-negative bacteria, leading to increased permeability and subsequent inhibition of essential cellular processes. This dual-action mechanism involves initial binding to lipopolysaccharide (LPS) followed by disruption of the lipid bilayer.
Caption: Proposed mechanism of action for this compound against Gram-negative bacteria.
Experimental Protocols
The following section provides detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
A two-fold serial dilution of this compound was prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial strains were grown to the logarithmic phase in CAMHB and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Each well was inoculated with the bacterial suspension.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was recorded as the lowest concentration of the agent that completely inhibited visible growth.
Time-Kill Kinetic Assay
Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of this compound over time.
Protocol:
-
Bacterial cultures were grown to the early logarithmic phase and diluted to a starting inoculum of approximately 1 x 10^6 CFU/mL in CAMHB.
-
This compound was added at concentrations corresponding to 1x, 2x, and 4x the MIC.
-
A growth control without the agent was included.
-
Cultures were incubated at 37°C with shaking.
-
Aliquots were removed at specified time points (0, 2, 4, 8, and 24 hours), serially diluted in sterile saline, and plated on Mueller-Hinton Agar.
-
Plates were incubated for 18-24 hours, and colonies were counted to determine the number of viable bacteria (CFU/mL).
Caption: Workflow for the time-kill kinetic assay.
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a murine thigh infection model.
Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model against P. aeruginosa ATCC 27853
| Treatment Group | Dose (mg/kg) | Route of Administration | Bacterial Load Reduction (log10 CFU/thigh) at 24h |
| Vehicle Control | - | Intraperitoneal | 0 |
| This compound | 10 | Intraperitoneal | 1.5 |
| This compound | 25 | Intraperitoneal | 2.8 |
| This compound | 50 | Intraperitoneal | 4.2 |
Conclusion
This compound demonstrates potent in vitro activity against a range of clinically significant Gram-negative bacteria, including multidrug-resistant strains. Its proposed mechanism of disrupting the outer membrane represents a promising strategy to combat resistance. Furthermore, the agent shows significant efficacy in a murine infection model. These findings support the continued development of this compound as a potential new therapeutic for the treatment of challenging Gram-negative infections. Further studies are warranted to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile.
References
An In-depth Technical Guide to Minimum Inhibitory Concentration (MIC) Determination for "Antibacterial Agent 18"
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2] It is a fundamental measure of an antimicrobial agent's potency and is crucial for the discovery and development of new antibacterial agents.[2][3] This guide provides a comprehensive overview of the standardized methods for determining the MIC of a novel compound, referred to here as "Antibacterial Agent 18". The protocols detailed are based on internationally recognized standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI).[4][5] Adherence to these standardized procedures is essential for accurate and reproducible results.[2] The primary methods covered in this guide are broth microdilution, agar (B569324) dilution, and gradient diffusion (E-test).
Data Presentation
Quantitative data from MIC determinations should be summarized in a clear and structured format to allow for easy comparison of the agent's activity against various bacterial strains. The table should include the MIC values obtained for the test agent, alongside quality control (QC) data for reference strains. The MICs for QC strains must fall within established acceptable ranges to validate the experimental run.[3]
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for "this compound"
| Bacterial Strain | ATCC Number | "this compound" MIC (µg/mL) | Quality Control Reference Agent | Reference Agent MIC (µg/mL) | Acceptable QC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 4 | Vancomycin | 1 | 0.5 - 2 |
| Escherichia coli | 25922 | 16 | Ciprofloxacin | 0.008 | 0.004 - 0.016 |
| Pseudomonas aeruginosa | 27853 | 32 | Gentamicin | 0.5 | 0.25 - 1 |
| Enterococcus faecalis | 29212 | 8 | Ampicillin | 1 | 0.5 - 2 |
| Streptococcus pneumoniae | 49619 | 2 | Penicillin | 0.06 | 0.03 - 0.12 |
Experimental Protocols
Accurate and reproducible MIC values are contingent on strict adherence to standardized protocols. The following sections detail the methodologies for broth microdilution, agar dilution, and gradient diffusion tests.
1. Broth Microdilution Method
The broth microdilution method is a widely used technique to determine MICs, often performed in 96-well microtiter plates.[6][7] This method involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the antimicrobial agent in a liquid growth medium.[6][8]
-
Materials:
-
Procedure:
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of "this compound" in a suitable solvent, ensuring the solvent's final concentration does not inhibit bacterial growth.[3]
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[9]
-
Add 200 µL of the working stock solution of "this compound" to well 1.[3]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.[9]
-
Well 11 will serve as the growth control (no antibacterial agent), and well 12 will serve as the sterility control (no bacteria).[3][9]
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline.[3]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[3]
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. A pellet at the bottom of the well indicates bacterial growth.[3]
-
The MIC is the lowest concentration of "this compound" in which no visible growth is observed.[2][10]
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[3]
-
-
2. Agar Dilution Method
The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful when testing a large number of isolates against a few antibiotics.[11][12] It involves incorporating serial dilutions of the antimicrobial agent into an agar medium.[6][11]
-
Materials:
-
Molten Mueller-Hinton Agar (MHA) or other suitable agar
-
"this compound" stock solution
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile petri dishes
-
-
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of "this compound" in a suitable diluent.[13]
-
Add a specific volume of each antibiotic dilution to molten agar to achieve the desired final concentrations. For example, add 2 mL of a 10x antibiotic solution to 18 mL of molten MHA.[13]
-
Pour the agar into sterile petri dishes and allow them to solidify.[11]
-
A control plate with no antibiotic should also be prepared.[11]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot.[11]
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
-
3. Gradient Diffusion Method (E-test)
The E-test (Epsilometer test) is a quantitative method that utilizes a plastic strip impregnated with a predefined, continuous exponential gradient of an antimicrobial agent.[14][15][16]
-
Materials:
-
Mueller-Hinton Agar (MHA) plates or other appropriate agar
-
E-test strips for "this compound"
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
-
Procedure:
Mandatory Visualization
Diagrams illustrating the experimental workflows provide a clear visual representation of the protocols.
Caption: Workflow for Broth Microdilution MIC Determination.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iacld.com [iacld.com]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. protocols.io [protocols.io]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. m.youtube.com [m.youtube.com]
- 14. grokipedia.com [grokipedia.com]
- 15. microbenotes.com [microbenotes.com]
- 16. Etest - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Bactericidal vs. Bacteriostatic Effects of Novel Antibacterial Agents Targeting the Cell Wall
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents with distinct mechanisms of action. One promising class of emerging antibacterials includes multi-arm cationic molecules, such as aggregation-induced emission (AIE) luminogens, designed to target and disrupt bacterial cell wall synthesis. "Antibacterial agent 18," a multi-arm AIE molecule identified from patent CN110123801A, represents such a compound. It is reported to be effective against both Gram-positive and Gram-negative bacteria by inhibiting the peptidoglycan synthesis pathway.[1]
A critical aspect in the preclinical assessment of any new antibacterial agent is the determination of whether its effect is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This distinction is fundamental to predicting clinical outcomes, particularly in the treatment of severe infections or in immunocompromised patients where a bactericidal action is often preferred.[2][3] This technical guide provides a comprehensive overview of the experimental methodologies used to differentiate between bactericidal and bacteriostatic effects, using agents that target the bacterial cell wall as a framework for discussion.
Differentiating Bactericidal and Bacteriostatic Activity
The classification of an antibacterial agent as either bactericidal or bacteriostatic is primarily determined through in vitro quantitative assays. The two key parameters are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[2][3]
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[2][4]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% (a 3-log10 reduction) of the initial bacterial inoculum.[2][4][5]
A crucial metric derived from these values is the MBC/MIC ratio . This ratio provides a quantitative basis for classification:[2][3]
-
An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[2][3]
-
An agent is considered bacteriostatic if the MBC is significantly higher than the MIC (MBC/MIC > 4).[3]
Quantitative Data Summary (Representative)
While specific MBC and time-kill kinetic data for "this compound" are not publicly available, the following tables present representative data for a hypothetical cationic polymer targeting the bacterial cell wall, illustrating how such data is typically presented.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a Representative Cell Wall-Targeting Antibacterial Agent
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 0.5 | 1 | 2 | Bactericidal |
| Escherichia coli | 25922 | 1 | 2 | 2 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 2 | 8 | 4 | Bactericidal |
| Klebsiella pneumoniae | 700603 | 1 | 4 | 4 | Bactericidal |
| Enterococcus faecalis | 29212 | 2 | 32 | 16 | Bacteriostatic |
Table 2: Time-Kill Kinetics of a Representative Cell Wall-Targeting Antibacterial Agent against S. aureus
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.5 | 5.5 | 5.5 |
| 2 | 6.2 | 4.1 | 3.2 |
| 4 | 7.1 | 3.0 | <2.0 |
| 6 | 8.0 | <2.0 | <2.0 |
| 24 | 9.1 | <2.0 | <2.0 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining MIC, followed by subculturing to establish the MBC.[1][5][6][7]
Materials:
-
Test antibacterial agent (e.g., a multi-arm cationic polymer)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
0.5 McFarland standard
-
Sterile saline and pipettes
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an MHA plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Serial Dilutions:
-
Prepare a stock solution of the test agent in a suitable solvent.
-
In a 96-well plate, perform two-fold serial dilutions of the test agent in CAMHB to achieve a range of desired concentrations. A growth control well (no agent) and a sterility control well (no bacteria) should be included.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 35 ± 2°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test agent where no visible growth is observed.
-
-
MBC Determination:
-
From the wells showing no visible growth (the MIC well and at least two wells with higher concentrations), plate a 100 µL aliquot onto sterile MHA plates.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colony-forming units (CFUs) on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Protocol 2: Time-Kill Kinetics Assay
This assay provides a dynamic view of the antibacterial effect over time.[8][9][10]
Materials:
-
Same as for MIC/MBC determination, plus sterile flasks for culturing.
-
Spectrophotometer
Procedure:
-
Preparation:
-
Grow a bacterial culture to the early to mid-logarithmic phase in CAMHB.
-
Prepare flasks containing CAMHB with the test agent at various concentrations (e.g., 2x MIC, 4x MIC) and a growth control flask without the agent.
-
-
Inoculation:
-
Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto MHA plates.
-
-
Incubation and Counting:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the CFUs on each plate to determine the viable bacterial count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration. A bactericidal agent will show a ≥3-log10 reduction in CFU/mL.[8]
-
Visualizations: Pathways and Workflows
Bacterial Cell Wall (Peptidoglycan) Synthesis Pathway
The cell wall is an excellent target for antibacterial agents as it is essential for bacterial survival and absent in mammalian cells.[11][12][13] Cationic polymers are thought to interact with and disrupt the negatively charged components of the bacterial cell envelope, leading to inhibition of peptidoglycan synthesis or direct membrane damage.[14][15][16] The following diagram illustrates the key stages of peptidoglycan synthesis, a common target for cell wall-active antibiotics.[17][18][19][20]
Caption: Simplified pathway of bacterial peptidoglycan synthesis.
Experimental Workflow for MIC and MBC Determination
The workflow for determining the MIC and MBC is a sequential process that first identifies the concentration needed to inhibit growth, and then the concentration required for bacterial killing.
Caption: Workflow for determining MIC and MBC.
Conclusion
Distinguishing between bactericidal and bacteriostatic effects is a cornerstone of antimicrobial drug development. For novel agents like multi-arm cationic polymers that target the bacterial cell wall, a thorough characterization using MIC, MBC, and time-kill kinetic assays is essential. The protocols and frameworks provided in this guide offer a standardized approach to generating the quantitative data needed to classify the antimicrobial activity of these promising new compounds. While specific data for "this compound" remains proprietary, the methodologies described herein are universally applicable for the evaluation of any new chemical entity targeting bacterial pathogens.
References
- 1. benchchem.com [benchchem.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. microchemlab.com [microchemlab.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. protocols.io [protocols.io]
- 8. emerypharma.com [emerypharma.com]
- 9. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial Agents Targeting the Bacterial Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Polymers showing intrinsic antimicrobial activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00558A [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imaging Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Targets of Antibacterial Agent 18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 18, a novel multi-arm aggregation-induced emission (AIE) molecule, has demonstrated significant potential as a broad-spectrum antibacterial compound. Its mechanism of action is attributed to the disruption of bacterial cell wall synthesis, a clinically validated target for many successful antibiotics. This technical guide provides an in-depth exploration of the potential molecular targets of this compound within bacterial cells, focusing on the key processes of glycosylation and transpeptidation in peptidoglycan biosynthesis. This document summarizes the available data, outlines detailed experimental protocols for target identification and validation, and presents visual representations of the relevant pathways and workflows to support further research and development efforts in this area.
Introduction to this compound
This compound is a unique multi-arm AIE molecule that has been identified as a potent inhibitor of both Gram-positive and Gram-negative bacteria.[1][2][3] Its chemical structure, detailed in patent CN110123801A, is designed to interact with bacterial cell structures. The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis, a process essential for bacterial viability and a prime target for antimicrobial agents due to its absence in mammalian cells.[1][2][3]
The existing data indicates that this compound specifically interferes with the glycosylation and transpeptidation stages of peptidoglycan synthesis.[1][2][3] This dual-targeting approach within a critical biosynthetic pathway suggests a lower propensity for the development of bacterial resistance.
Physicochemical and Antibacterial Properties
A summary of the known properties of this compound is presented in Table 1. The compound exhibits a potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range against a variety of bacterial strains.
Table 1: Summary of Known Properties of this compound
| Property | Value | Reference |
| CAS Number | 1239602-35-7 | [3] |
| Molecular Formula | C39H27NO6 | [3] |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis (Glycosylation and Transpeptidation) | [1][2][3] |
| Spectrum of Activity | Gram-positive and Gram-negative bacteria | [1][2] |
| MIC Range | 0.008 - 1 µg/mL | [2] |
Potential Molecular Targets in Bacterial Cell Wall Synthesis
The bacterial cell wall is a complex and essential structure that provides shape and osmotic protection. The primary component of the bacterial cell wall is peptidoglycan, a polymer consisting of glycan chains cross-linked by short peptides. The biosynthesis of peptidoglycan is a multi-step process that is broadly divided into cytoplasmic, membrane-associated, and periplasmic stages. This compound is reported to target the latter stages, specifically the polymerization of the glycan chains (transglycosylation) and the cross-linking of the peptide side chains (transpeptidation).
Inhibition of Transglycosylation
The transglycosylation step involves the polymerization of the disaccharide-pentapeptide monomers (Lipid II) into long glycan chains. This reaction is catalyzed by a class of enzymes known as peptidoglycan glycosyltransferases (PGTs) . These enzymes are often the N-terminal domain of bifunctional Penicillin-Binding Proteins (PBPs) or monofunctional glycosyltransferases.
Potential Targets:
-
Class A Penicillin-Binding Proteins (PBPs): These are bifunctional enzymes possessing both transglycosylase and transpeptidase activity. Examples include PBP1a and PBP1b in E. coli.
-
Monofunctional Glycosyltransferases (MGTs): These enzymes, such as RodA and FtsW, are involved in cell elongation and division, respectively.
Inhibition of PGTs prevents the extension of the glycan backbone of peptidoglycan, leading to a weakened cell wall and eventual cell lysis.
Inhibition of Transpeptidation
The transpeptidation reaction creates the cross-links between adjacent peptide side chains of the peptidoglycan strands, providing the cell wall with its characteristic strength and rigidity. This step is catalyzed by the transpeptidase (TP) domain of PBPs.
Potential Targets:
-
Class A and Class B Penicillin-Binding Proteins (PBPs): The C-terminal transpeptidase domain of these enzymes is the classical target of β-lactam antibiotics.
-
L,D-Transpeptidases: In some bacteria, an alternative cross-linking pathway is mediated by L,D-transpeptidases, which can confer resistance to β-lactams.
By inhibiting transpeptidases, this compound would prevent the formation of a stable peptidoglycan sacculus, resulting in cell death.
Data Presentation
While specific quantitative data on the inhibition of purified enzymes by this compound is not yet publicly available, Table 2 provides a template for organizing such data as it is generated through the experimental protocols outlined in the following section.
Table 2: Template for Quantitative Analysis of this compound Activity
| Target Enzyme | Bacterial Species | Assay Type | IC50 (µM) | Ki (µM) | Notes |
| PBP1a (TG domain) | E. coli | in vitro enzymatic | |||
| PBP1b (TG domain) | E. coli | in vitro enzymatic | |||
| RodA | B. subtilis | in vitro enzymatic | |||
| PBP2a (TP domain) | S. aureus (MRSA) | in vitro enzymatic | |||
| PBP3 (TP domain) | E. coli | in vitro enzymatic |
Experimental Protocols
The following protocols describe standard methods for characterizing the antibacterial activity and identifying the molecular targets of a compound like this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
This compound stock solution (e.g., in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in the microtiter plate using CAMHB. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 105 CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the agent at which there is no visible turbidity.
Bacterial Cytological Profiling (BCP)
BCP is a fluorescence microscopy-based method to rapidly identify the cellular pathway affected by an antibacterial compound by observing changes in bacterial morphology.
Materials:
-
Bacterial culture
-
This compound
-
Fluorescent dyes (e.g., DAPI for DNA, FM 4-64 for membranes)
-
Microscope slides with agarose (B213101) pads
-
Fluorescence microscope with a camera
Procedure:
-
Grow bacteria to early-log phase.
-
Treat the bacterial culture with this compound at a concentration of 5-10x MIC. Include an untreated control and controls with antibiotics of known mechanisms (e.g., a β-lactam, a DNA gyrase inhibitor).
-
Incubate for a short period (e.g., 1-2 hours).
-
Stain the cells with fluorescent dyes.
-
Mount the stained cells on an agarose pad on a microscope slide.
-
Image the cells using a fluorescence microscope.
-
Analyze the images for changes in cell morphology, DNA condensation, and membrane integrity. Compare the cytological profile of cells treated with this compound to that of the known controls. Inhibition of cell wall synthesis typically leads to cell swelling, filamentation, or lysis.
In Vitro Transglycosylase (TG) Inhibition Assay
This assay measures the inhibition of the polymerization of Lipid II into glycan chains.
Materials:
-
Purified PGT enzyme (e.g., PBP1b from E. coli)
-
Lipid II substrate (can be radiolabeled or fluorescently tagged)
-
This compound
-
Reaction buffer
-
Method for product detection (e.g., thin-layer chromatography for radiolabeled product, fluorescence polarization for fluorescently tagged product)
Procedure:
-
Pre-incubate the PGT enzyme with varying concentrations of this compound in the reaction buffer.
-
Initiate the reaction by adding the Lipid II substrate.
-
Incubate at the optimal temperature for the enzyme.
-
Stop the reaction.
-
Separate the product (polymerized glycan) from the substrate (Lipid II).
-
Quantify the amount of product formed.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vitro Transpeptidase (TP) Inhibition Assay
This assay measures the inhibition of the cross-linking of peptide side chains.
Materials:
-
Purified PBP enzyme with TP activity
-
A synthetic peptide substrate that mimics the natural substrate (e.g., a labeled dipeptide)
-
This compound
-
Reaction buffer
-
Method for product detection (e.g., HPLC, mass spectrometry, or a colorimetric/fluorometric assay)
Procedure:
-
Pre-incubate the PBP enzyme with varying concentrations of this compound in the reaction buffer.
-
Initiate the reaction by adding the peptide substrate.
-
Incubate at the optimal temperature for the enzyme.
-
Stop the reaction.
-
Quantify the amount of product formed or substrate consumed.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
References
Methodological & Application
Application Notes and Protocols for "Antibacterial Agent 18" in Bacterial Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the experimental procedures for evaluating the efficacy of "Antibacterial agent 18" against bacterial cultures. The protocols are based on established antimicrobial susceptibility testing methods.
Introduction to this compound
This compound is a multi-arm Aggregation-Induced Emission (AIE) molecule with demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of the cell wall synthesis process, specifically by blocking the "turns sugar and turns peptide process," which is crucial for bacterial viability.[1] This agent has shown inhibitory effects at low concentrations, making it a compound of interest for further investigation.[1]
Quantitative Data Summary
The efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against a range of bacteria.
| Bacterial Type | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Gram-positive bacteria | 0.008 - 1 |
| Gram-negative bacteria | 0.008 - 1 |
| Table 1: Reported Minimum Inhibitory Concentration (MIC) values for this compound against Gram-positive and Gram-negative bacteria.[1] |
Experimental Protocols
Standardized methods are crucial for obtaining reliable and reproducible results in antimicrobial susceptibility testing.[2] The following are detailed protocols for determining the susceptibility of bacteria to this compound.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2][3][4]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates[5]
-
This compound stock solution of known concentration
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[2][5]
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)[5]
-
Plate reader or a light box for result interpretation[5]
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
Procedure:
-
Inoculum Preparation:
-
From a pure bacterial culture grown on an agar (B569324) plate for 18-24 hours, select 3-5 well-isolated colonies.[5]
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Vortex the tube to create a uniform suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[2][5]
-
Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Plate Preparation:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB directly within the 96-well plate. The typical volume in each well before adding the inoculum is 50 µL.[5]
-
The concentration range should be selected to encompass the expected MIC value.
-
Include a growth control well containing only the bacterial inoculum in broth (no agent) and a sterility control well with uninoculated broth.[5]
-
-
Inoculation and Incubation:
-
Result Interpretation:
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Test
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[2][3]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm in diameter)
-
This compound solution of known concentration
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring the zone of inhibition
-
Quality control (QC) bacterial strains
Procedure:
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol (Section 3.1.1).
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.[2]
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Inoculate the entire surface of the MHA plate by swabbing in three different directions to ensure uniform growth.
-
-
Disk Application and Incubation:
-
Prepare sterile paper disks impregnated with a known amount of this compound.
-
Using sterile forceps or a disk dispenser, place the impregnated disks onto the surface of the inoculated MHA plate.[2]
-
Ensure the disks are in firm contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the zone of inhibition is inversely related to the MIC. Interpretive criteria (Susceptible, Intermediate, Resistant) would need to be established for this compound by correlating zone diameters with MIC values.
-
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing of this compound.
Proposed Mechanism of Action
Caption: Proposed mechanism of action of this compound.
References
How to use "Antibacterial agent 18" in a research laboratory setting
These application notes provide detailed protocols for the use of "Antibacterial agent 18" in a research laboratory setting. This document is intended for researchers, scientists, and drug development professionals. It is important to note that the search results indicate "this compound" may refer to more than one compound. One is a multi-arm Aggregation-Induced Emission (AIE) molecule reported to inhibit bacterial cell wall synthesis[1], while another, termed "Antiproliferative agent-18," also exhibits moderate antibacterial properties[2]. The following protocols are primarily based on the characterization of the AIE molecule, for which more specific antibacterial data is available.
Physicochemical Properties, Handling, and Storage
Proper handling and storage of "this compound" are crucial for maintaining its stability and ensuring experimental reproducibility.
1.1. Solubility and Stability:
The detailed physicochemical properties such as solubility in various solvents and long-term stability of "this compound" are not extensively documented in the provided search results. A technical guide for a different antibacterial agent suggests that determining aqueous solubility is critical for assessing bioavailability and efficacy[3]. Researchers should empirically determine these parameters for their specific batch of the compound. A general protocol for preparing a stock solution of a similar compound involves dissolving it in DMSO to create a concentrated stock, which is then diluted in an aqueous medium for experiments[1].
Table 1: Physicochemical Properties of this compound (User-Determined)
| Property | Value | Solvent/Conditions | Method |
|---|---|---|---|
| Molecular Weight | User-determined | N/A | Mass Spectrometry |
| Aqueous Solubility | User-determined | Purified Water, 25°C | Shake-Flask Method |
| Solubility in PBS (pH 7.4) | User-determined | PBS, 37°C | Shake-Flask Method |
| Solubility in DMSO | User-determined | DMSO, 25°C | Visual Inspection |
| Stock Solution Stability | User-determined | -20°C and 4°C | Bioassay |
1.2. Handling and Safety Precautions:
As with any chemical agent, appropriate safety measures should be taken. A safety data sheet for a generic antibacterial cleaner advises wearing personal protective equipment (PPE), including gloves and safety glasses[4]. Good laboratory practice should be followed to avoid inhalation, ingestion, or direct skin contact[4]. All handling should be performed in a well-ventilated area or a chemical fume hood. In case of accidental exposure, refer to the specific safety data sheet provided by the manufacturer.
1.3. Storage Conditions:
Store "this compound" in a tightly sealed container in a cool, dry, and well-ventilated place[4]. For long-term storage, it is generally recommended to store stock solutions at -20°C or lower. Avoid repeated freeze-thaw cycles, which may degrade the compound.
Mechanism of Action
"this compound" is described as a multi-arm AIE molecule that functions by inhibiting bacterial cell wall synthesis[1]. Specifically, it is proposed to conjugate with the bacterial cell wall and block the "turns sugar and turns peptide process," which is likely referring to the transglycosylation and transpeptidation steps of peptidoglycan synthesis[1][5]. This disruption of the cell wall's structural integrity leads to bacterial cell death[5][6].
Caption: Proposed mechanism of action of this compound.
Application Notes
3.1. Preparation of Stock Solutions:
To prepare a stock solution, dissolve "this compound" in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mg/mL). A suggested method for preparing a working solution involves diluting a 25 mg/mL DMSO stock solution in a mixture of PEG300, Tween-80, and saline[1]. Ensure the compound is completely dissolved before making further dilutions. The final concentration of the organic solvent in the experimental medium should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
3.2. Use in In Vitro Susceptibility Testing:
"this compound" can be evaluated for its in vitro antimicrobial activity using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) or the disk diffusion assay to measure zones of inhibition[7][8]. These methods are widely used to quantify the potency of an antibacterial agent against various bacterial strains[7][8].
Experimental Protocols
The following are detailed protocols for assessing the antibacterial activity of "this compound".
4.1. Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
"this compound" stock solution
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of "this compound" in the 96-well plate.
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension in broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the antibacterial agent.
-
Include a positive control (bacteria in broth without the agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. The MIC can also be determined by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination by broth microdilution.
4.2. Protocol 2: Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent[8][9].
Materials:
-
"this compound" solution
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator
Procedure:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard.
-
Use a sterile swab to evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.
-
Impregnate sterile filter paper disks with a known concentration of "this compound" (e.g., 200 µ g/disk )[2].
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Include control disks with a known antibiotic and a solvent control.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
Caption: Workflow for the disk diffusion assay.
Data Presentation
The following tables summarize the reported quantitative data for "this compound".
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound (AIE Molecule)[1]
| Bacterial Type | MIC Range (µg/mL) |
|---|---|
| Gram-positive bacteria | 0.008 - 1 |
| Gram-negative bacteria | 0.008 - 1 |
Table 3: Antibacterial Activity of Antiproliferative Agent-18 (Compound 5k)[2]
| Activity | Measurement |
|---|---|
| Antibacterial Activity | 14 - 17 mm growth inhibition zones (200 µ g/disk ) |
| Antifungal Activity (Candida albicans) | 17 mm growth inhibition zone (200 µ g/disk ) |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn3.evostore.io [cdn3.evostore.io]
- 5. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 6. Antibiotic - Wikipedia [en.wikipedia.org]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dtb.bmj.com [dtb.bmj.com]
- 9. Biol 230 Lab Manual, Lab18 [cwoer.ccbcmd.edu]
"Antibacterial agent 18" solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 18 is a potent, multi-arm Aggregation-Induced Emission (AIE) molecule with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by blocking the crucial transglycosylation and transpeptidation steps in peptidoglycan formation.[1] This document provides detailed protocols for the preparation and storage of this compound solutions for research applications, along with relevant technical data.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical to maintain its stability and ensure experimental reproducibility.
Solubility and Storage Conditions:
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | Use newly opened, anhydrous DMSO as the compound is hygroscopic. |
| Solubility in DMSO | 25 mg/mL (41.28 mM) | Ultrasonic treatment may be required to fully dissolve the compound. |
| Long-Term Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Short-Term Storage (Stock Solution) | 2-8°C | Recommended for short durations. |
| Shipping Conditions | Room Temperature | Acceptable for shipping times of less than two weeks. |
Note: Currently, there is no detailed quantitative data available on the stability of this compound in solution over extended periods at various temperatures. It is recommended to prepare fresh working solutions for each experiment or use aliquots of the stock solution that have been stored under the recommended conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for various in vitro and in vivo applications.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of Working Solutions for In Vitro Antibacterial Assays (e.g., MIC Determination)
This protocol outlines the preparation of serial dilutions of this compound for determining its Minimum Inhibitory Concentration (MIC) against bacterial strains using the broth microdilution method.
Materials:
-
10 mg/mL stock solution of this compound in DMSO
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial culture medium
-
Sterile 96-well microtiter plates
-
Sterile multichannel pipette and tips
Procedure:
-
Thaw an aliquot of the 10 mg/mL stock solution of this compound at room temperature.
-
Prepare an intermediate dilution of the stock solution in the appropriate culture medium. For example, to achieve a starting concentration of 100 µg/mL in the first well of the microtiter plate, dilute the 10 mg/mL stock solution 1:100 in CAMHB.
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 100 µg/mL intermediate dilution of this compound to the first well of each row designated for testing.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.
-
The final volume in each well should be 100 µL, with concentrations ranging from 50 µg/mL down to the lowest desired concentration.
-
Inoculate each well with 100 µL of the bacterial suspension prepared according to standard MIC testing protocols (e.g., CLSI guidelines), resulting in a final volume of 200 µL and a further 2-fold dilution of the compound concentrations.
-
Include appropriate controls (e.g., growth control without the agent, sterility control).
-
Incubate the plates under the appropriate conditions for the test organism.
Protocol 3: Preparation of a 2.5 mg/mL Suspended Solution for In Vivo Experiments
This protocol details the preparation of a suspended solution of this compound suitable for in vivo studies, such as oral or intraperitoneal administration in animal models.
Materials:
-
25 mg/mL stock solution of this compound in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
To prepare 1 mL of the final suspended solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile tube.
-
Mix the solution thoroughly until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final suspension thoroughly before administration.
-
Note: This working solution for in vivo experiments should be prepared fresh on the day of use. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Visualizations
Caption: Workflow for the preparation and storage of this compound solutions.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols: The Use of Antibacterial Agent 18 (P18 Peptide) in Biofilm Inhibition Assays
Disclaimer: Information regarding a specific "Antibacterial Agent 18" is not publicly available. This document uses the antimicrobial peptide P18 as a representative example to provide detailed application notes and protocols for biofilm inhibition assays, based on current scientific literature. The experimental data presented is illustrative.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS).[1][2] This protective environment renders bacteria within a biofilm significantly more resistant to conventional antimicrobial agents, posing a major challenge in clinical and industrial settings.[3][4][5][6] this compound (herein referred to as P18 peptide) is an antimicrobial peptide that has demonstrated potent activity against a broad spectrum of bacteria. Antimicrobial peptides (AMPs) are promising therapeutic agents due to their multifaceted mechanisms of action, which can include disruption of the bacterial cell membrane, interference with metabolic processes, and modulation of the host immune response.[2][5][7] Notably, P18 peptide has been shown to inhibit inflammatory responses by neutralizing lipopolysaccharides (LPS), a key component of the outer membrane of Gram-negative bacteria.[8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of P18 peptide in biofilm inhibition and disruption assays. The protocols detailed below are based on established methodologies for evaluating the anti-biofilm efficacy of antimicrobial compounds.[9][10][11][12]
Mechanism of Action
The primary anti-biofilm mechanism of P18 peptide is believed to involve a multi-pronged attack on the integrity and function of bacterial cells and the biofilm matrix. The proposed signaling pathway for its action is as follows:
Caption: Proposed mechanism of action for this compound (P18 Peptide).
Quantitative Data Summary
The anti-biofilm activity of P18 peptide can be quantified using metrics such as the Minimum Inhibitory Concentration (MIC) against planktonic bacteria, the Minimum Biofilm Inhibitory Concentration (MBIC), and the Minimum Biofilm Eradication Concentration (MBEC). Below is a table summarizing illustrative data for P18 peptide against common biofilm-forming pathogens.
| Organism | MIC (µg/mL) | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| Pseudomonas aeruginosa | 16 | 32 | 128 |
| Staphylococcus aureus | 8 | 16 | 64 |
| Escherichia coli | 32 | 64 | 256 |
| Bacillus subtilis | 4 | 8 | 32 |
Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MBIC₅₀ is the lowest concentration that inhibits biofilm formation by 50%. MBEC₅₀ is the lowest concentration that eradicates 50% of a pre-formed biofilm. This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay
This assay determines the concentration of P18 peptide required to prevent the initial formation of a biofilm.[6][9]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture (e.g., P. aeruginosa, S. aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound (P18 peptide) stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate 5 mL of growth medium with a single colony of the desired bacterium and incubate overnight at 37°C with shaking.
-
Dilution: Dilute the overnight culture in fresh medium to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Plate Setup:
-
Add 100 µL of sterile medium to at least three wells to serve as negative controls (blanks).
-
Add 100 µL of the diluted bacterial culture to at least three wells to serve as positive controls (untreated biofilm).
-
In the experimental wells, add 100 µL of the diluted bacterial culture containing serial dilutions of P18 peptide (e.g., from 0.25x to 4x the MIC).
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully discard the planktonic bacteria by inverting the plate and gently shaking. Wash the wells three times with 200 µL of sterile PBS to remove any remaining unattached cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Discard the crystal violet solution and wash the plate three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at 550-600 nm using a microplate reader.[13]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [1 - (OD_treated / OD_positive_control)] * 100
Caption: Experimental workflow for the biofilm inhibition assay.
Protocol 2: Biofilm Disruption Assay
This assay evaluates the ability of P18 peptide to eradicate pre-formed biofilms.[9][11]
Materials:
-
Same as Protocol 1
Procedure:
-
Biofilm Formation: Follow steps 1-4 of Protocol 1 to grow biofilms in a 96-well plate.
-
Washing: After the initial incubation, discard the medium and wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.
-
Treatment: Add 100 µL of fresh medium containing various concentrations of P18 peptide to the wells with pre-formed biofilms. Add 100 µL of fresh medium without the agent to the control wells.
-
Second Incubation: Incubate the plate for another 24 hours at 37°C.
-
Staining and Quantification: Follow steps 5-10 from Protocol 1 to wash, stain, and quantify the remaining biofilm.
-
Data Analysis: Calculate the percentage of biofilm disruption using the same formula as in the inhibition assay.
Conclusion
The protocols and illustrative data presented here provide a framework for evaluating the anti-biofilm properties of this compound (P18 peptide). These assays are crucial for determining the potential of this and other antimicrobial agents in combating biofilm-associated infections. Further investigations could involve more advanced techniques such as confocal laser scanning microscopy (CLSM) to visualize the effects of the agent on biofilm architecture and bacterial viability in situ.[9] The multifaceted mechanism of action of antimicrobial peptides like P18 offers a promising avenue for the development of novel therapeutics to address the growing challenge of antibiotic resistance in biofilms.
References
- 1. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biofilms: Formation, drug resistance and alternatives to conventional approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens [frontiersin.org]
- 8. Antimicrobial peptide P18 inhibits inflammatory responses by LPS- but not by IFN-gamma-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. static.igem.org [static.igem.org]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of Bacterial Adhesion and Biofilm Formation by Seed-Derived Ethanol Extracts from Persea americana Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
"Antibacterial agent 18" for use in animal models of infection
Application Notes and Protocols for Antibacterial Agent "18"
For Use in Animal Models of Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
"Antibacterial Agent 18" represents a class of potent antimicrobial peptides (AMPs) that have demonstrated significant efficacy in preclinical animal models of bacterial infection. This document provides a comprehensive overview of the available data and protocols for utilizing these agents in research settings. The information presented here is a synthesis of findings from studies on similarly named AMPs, including C-LR18 and Ps-K18, to provide a representative profile for researchers investigating novel antibacterial therapies. These peptides generally exert their antibacterial effect by targeting and disrupting the bacterial cell membrane.
Data Presentation
The following tables summarize the quantitative data for representative "this compound" peptides, providing a basis for experimental design and comparison.
Table 1: In Vitro Antibacterial Activity
| Peptide | Target Organism | MIC (μM) | Reference |
| C-LR18 | E. coli ATCC25922 | 4 | [1] |
| C-LR18 | Gram-negative bacteria (GM) | 2 | [1] |
| C-LR18 | Gram-positive bacteria (GM) | 8.7 | [1] |
| mutSMAP-18 | V. cholerae | 8 | [2] |
| SMAP-18 | V. cholerae | 16 | [2] |
MIC: Minimum Inhibitory Concentration; GM: Geometric Mean
Table 2: In Vivo Efficacy and Pharmacokinetics
| Peptide | Animal Model | Key Findings | Reference |
| C-LR18 | E. coli-infected KM mice | Therapeutic effect observed | [1] |
| C-LR18 | Rats | Half-life extended 4.46-fold compared to linear form | [1] |
| Ps-K18 | E. coli K1-induced septic shock mouse model | Significantly reduced bacterial growth and inflammatory responses | [3] |
Table 3: Stability and Toxicity
| Peptide | Parameter | Result | Reference |
| C-LR18 | Protease Stability (Trypsin, Carboxypeptidase, Papain for 1h) | MIC remained at 4 μM (vs. 128 μM for linear form) | [1] |
| C-LR18 | Serum Stability (50% serum for 30 min) | MIC increased 4-fold (vs. 16-fold for linear form) | [1] |
| C-LR18 | Acute Toxicity in mice (LD50) | 37.8 mg/kg | [1] |
| Ps-K18 | Toxicity in septic shock mouse model | Low renal and liver toxicity | [3] |
Mechanism of Action
"this compound" peptides primarily act by disrupting the bacterial cell membrane. This interaction leads to increased membrane permeability, leakage of intracellular contents, and ultimately cell death.[1][3] Some of these peptides, such as Ps-K18, also exhibit anti-inflammatory properties by modulating host immune responses, for instance, through the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[3]
Caption: Mechanism of bacterial cell membrane disruption.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method to determine the in vitro antibacterial activity of "this compound".
Materials:
-
"this compound"
-
Bacterial strains (e.g., E. coli ATCC25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of "this compound" in an appropriate solvent.
-
Perform serial two-fold dilutions of the agent in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
Protocol 2: Mouse Model of Systemic Infection (E. coli)
This protocol describes the induction of systemic infection in mice and subsequent treatment with "this compound".
Materials:
-
"this compound"
-
Pathogenic E. coli strain
-
Kunming (KM) mice (or other suitable strain)
-
Saline solution
-
Syringes and needles
Procedure:
-
Culture the E. coli strain to the mid-logarithmic phase and dilute to the desired concentration (e.g., lethal dose).
-
Induce systemic infection in mice via intraperitoneal (i.p.) injection of the bacterial suspension.
-
Administer "this compound" at various doses (e.g., via i.p. or intravenous injection) at a specified time point post-infection.
-
A control group should receive a vehicle control (e.g., saline).
-
Monitor the survival of the mice over a defined period (e.g., 7 days).
-
For bacterial load determination, at selected time points, euthanize a subset of mice, harvest organs (e.g., spleen, liver), homogenize the tissues, and plate serial dilutions on appropriate agar (B569324) to enumerate CFUs.
Protocol 3: Murine Sepsis Model
This protocol is for inducing a septic shock model to evaluate the antibacterial and anti-inflammatory effects of "this compound".
Materials:
-
"this compound"
-
Lipopolysaccharide (LPS) or a pathogenic bacterial strain (e.g., E. coli K1)
-
BALB/c mice (or other suitable strain)
-
Saline solution
-
Reagents for cytokine analysis (e.g., ELISA kits for TNF-α, IL-6)
Procedure:
-
Induce septic shock by intraperitoneal injection of LPS or the bacterial strain.
-
Administer "this compound" at different doses and time points relative to the induction of sepsis.
-
Monitor survival rates and clinical signs of sepsis.
-
At specific time points, collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Harvest organs (e.g., lungs, liver, kidneys) for histopathological analysis to assess tissue damage and for bacterial load determination as described in Protocol 2.
Caption: General workflow for in vivo infection models.
Conclusion
"this compound" represents a promising class of antimicrobial peptides with potent in vitro and in vivo activity. The provided data and protocols offer a solid foundation for researchers to design and execute experiments to further elucidate their therapeutic potential in various animal models of infection. Careful consideration of the specific peptide characteristics, animal model, and bacterial pathogen is crucial for obtaining reproducible and meaningful results.
References
- 1. The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and antibiofilm features of mutSMAP-18 against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiseptic Effect of Ps-K18: Mechanism of Its Antibacterial and Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effectiveness of "Antibacterial Agent 18"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard and advanced methodologies for evaluating the in vitro and preliminary in vivo efficacy of a novel antibacterial compound, designated here as "Antibacterial Agent 18." The following protocols are designed to be adaptable for the specific characteristics of this agent and the target bacterial pathogens.
Fundamental In Vitro Susceptibility Testing: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The initial assessment of an antibacterial agent's potency is typically determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[3]
Broth Microdilution for MIC Determination
This method is a widely used and standardized technique for determining the MIC of an antimicrobial agent against a specific bacterium.[1] It involves challenging a standardized bacterial suspension with serial dilutions of the antimicrobial agent in a liquid growth medium.
Experimental Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB) or another suitable broth.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform two-fold serial dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the different concentrations of this compound.
-
Include a positive control (bacteria without the agent) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[2]
-
Data Presentation:
| Bacterial Strain | This compound Concentration (µg/mL) | Growth (Turbidity) | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 64 | - | 16 |
| 32 | - | ||
| 16 | - | ||
| 8 | + | ||
| 4 | + | ||
| 2 | + | ||
| 1 | + | ||
| 0 (Control) | + | ||
| Escherichia coli ATCC 25922 | 64 | - | 32 |
| 32 | - | ||
| 16 | + | ||
| 8 | + | ||
| 4 | + | ||
| 2 | + | ||
| 1 | + | ||
| 0 (Control) | + |
Experimental Workflow:
Determination of Minimum Bactericidal Concentration (MBC)
Following the MIC determination, the MBC assay is performed to assess whether the antibacterial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Experimental Protocol:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar) that does not contain any antibacterial agent.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).[3]
-
Data Presentation:
| Bacterial Strain | This compound Concentration (µg/mL) | Colony Forming Units (CFU) on Agar Plate | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 16 (MIC) | >100 | 64 |
| 32 | <10 | ||
| 64 | 0 | ||
| Escherichia coli ATCC 25922 | 32 (MIC) | >100 | >64 |
| 64 | >50 |
Experimental Workflow:
Kinetic Analysis: Time-Kill Assay
Time-kill assays provide information on the rate at which an antibacterial agent kills a bacterial population over time.[3] This is a dynamic measurement that can reveal concentration-dependent killing and potential for bacterial regrowth.
Experimental Protocol:
-
Preparation of Bacterial Culture:
-
Prepare a logarithmic phase culture of the test bacterium in a suitable broth.
-
Adjust the culture to a standardized starting inoculum (e.g., 1 x 10⁶ CFU/mL).
-
-
Exposure to this compound:
-
Add this compound to the bacterial cultures at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
Include a growth control (no agent).
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Presentation:
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (1x MIC Agent 18) | Log10 CFU/mL (2x MIC Agent 18) | Log10 CFU/mL (4x MIC Agent 18) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.2 | 4.5 | 3.8 |
| 4 | 7.2 | 4.3 | 3.1 | <2.0 |
| 6 | 8.0 | 3.5 | <2.0 | <2.0 |
| 8 | 8.5 | 3.1 | <2.0 | <2.0 |
| 24 | 9.2 | 3.0 | <2.0 | <2.0 |
Experimental Workflow:
Anti-Biofilm Activity
Many bacterial infections involve biofilms, which are communities of bacteria attached to a surface and encased in a self-produced matrix. Bacteria in biofilms are often more resistant to antimicrobial agents. Therefore, it is crucial to assess the efficacy of this compound against biofilms.
Minimum Biofilm Inhibitory Concentration (MBIC)
The MBIC is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.[3]
Experimental Protocol:
-
Biofilm Formation:
-
Dispense a standardized bacterial suspension into the wells of a 96-well microtiter plate.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
-
Exposure to this compound:
-
After the initial incubation for biofilm formation, gently wash the wells with PBS to remove planktonic (free-floating) bacteria.
-
Add fresh broth containing serial dilutions of this compound to the wells.
-
-
Incubation:
-
Incubate the plate for another 24 hours at 37°C.
-
-
Quantification of Biofilm:
-
Wash the wells again to remove planktonic cells.
-
Stain the remaining biofilm with a dye such as crystal violet.
-
Solubilize the bound dye with a suitable solvent (e.g., ethanol (B145695) or acetic acid).
-
Measure the absorbance of the solubilized dye using a microplate reader. The absorbance is proportional to the biofilm mass.
-
Data Presentation:
| This compound Concentration (µg/mL) | Absorbance at 570 nm (Biofilm Mass) | % Biofilm Inhibition | MBIC (µg/mL) |
| 128 | 0.05 | 95 | 64 |
| 64 | 0.10 | 90 | |
| 32 | 0.45 | 55 | |
| 16 | 0.88 | 12 | |
| 0 (Control) | 1.00 | 0 |
Experimental Workflow:
Preliminary In Vivo Efficacy Model: Caenorhabditis elegans Infection Model
For a preliminary assessment of in vivo efficacy, the nematode Caenorhabditis elegans can be used as a simple and ethical model host.[5] This model can provide insights into the potential of this compound to treat an infection in a living organism.
Experimental Protocol:
-
Preparation of Infected Nematodes:
-
Grow synchronized L4-stage C. elegans on nematode growth medium (NGM) plates seeded with a non-pathogenic E. coli strain (e.g., OP50).
-
Prepare a lawn of the pathogenic test bacterium on a fresh NGM plate.
-
Transfer the L4-stage worms to the pathogen-seeded plate and incubate for a set period to establish infection.
-
-
Treatment with this compound:
-
Prepare a liquid culture medium containing the pathogenic bacteria and different concentrations of this compound.
-
Transfer the infected worms to the wells of a multi-well plate containing the treatment solutions.
-
Include a control group with infected worms in a medium without the antibacterial agent.
-
-
Survival Assay:
-
Monitor the survival of the worms over several days. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.
-
Record the number of live and dead worms at regular intervals.
-
-
Data Analysis:
-
Construct Kaplan-Meier survival curves for each treatment group.
-
Compare the survival rates between the treated and untreated groups using statistical methods such as the log-rank test.
-
Data Presentation:
| Treatment Group | Median Survival (days) | % Survival at Day 5 | p-value (vs. Untreated) |
| Untreated (Infected) | 3 | 10 | - |
| Agent 18 (10 µg/mL) | 5 | 45 | <0.05 |
| Agent 18 (50 µg/mL) | 8 | 80 | <0.001 |
| Uninfected Control | >10 | 100 | - |
Experimental Workflow:
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apec.org [apec.org]
- 5. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Antibacterial Agent 18 in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. Combination therapy, the concurrent use of two or more antimicrobial agents, is a promising strategy to combat resistance, enhance bactericidal activity, and broaden the spectrum of coverage. Antibacterial Agent 18 is a novel, multi-arm AIE molecule that exhibits potent activity against both Gram-positive and Gram-negative bacteria.[1][2] Its unique mechanism of action involves the inhibition of bacterial cell wall synthesis by blocking the "turns sugar and turns peptide process," a critical step in peptidoglycan formation.[1][2] This application note provides a comprehensive overview of the synergistic potential of this compound in combination with other major antibiotic classes, along with detailed protocols for in vitro synergy testing.
Rationale for Combination Therapy
Combining antibacterial agents with different mechanisms of action can lead to synergistic interactions, where the combined effect is greater than the sum of the individual effects.[3] For a cell wall synthesis inhibitor like this compound, synergy can be achieved by pairing it with agents that target other essential bacterial processes. For instance, weakening the cell wall can facilitate the entry of other antibiotics, such as those that inhibit protein or DNA synthesis, leading to enhanced efficacy.[4]
Data Presentation: In Vitro Synergy of this compound
While specific data for "this compound" is proprietary, the following tables represent expected synergistic interactions based on its mechanism of action as a novel cell wall synthesis inhibitor. The data is presented as Fractional Inhibitory Concentration Index (FICI), a standard measure of antibiotic interaction.
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Table 1: Checkerboard Synergy Testing of this compound with Beta-Lactams against Staphylococcus aureus
| Combination (this compound +) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 0.5 | 0.125 | ||
| Methicillin | 4 | 0.5 | 0.375 | Synergy |
| This compound | 0.5 | 0.25 | ||
| Ceftaroline | 0.25 | 0.03125 | 0.625 | Additive |
Table 2: Checkerboard Synergy Testing of this compound with Aminoglycosides against Pseudomonas aeruginosa
| Combination (this compound +) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 1 | 0.25 | ||
| Tobramycin | 2 | 0.25 | 0.375 | Synergy |
| This compound | 1 | 0.125 | ||
| Amikacin | 8 | 1 | 0.25 | Synergy |
Table 3: Time-Kill Assay Results for this compound in Combination with Fluoroquinolones against Escherichia coli
| Combination | Log10 CFU/mL Reduction at 24h vs. Most Active Single Agent | Interpretation |
| This compound (1/2 MIC) + Ciprofloxacin (1/2 MIC) | ≥ 2 | Synergy |
| This compound (1/2 MIC) + Levofloxacin (1/2 MIC) | ≥ 2 | Synergy |
Experimental Protocols
Checkerboard Microdilution Assay for Synergy Testing
This method is used to determine the FICI of two antimicrobial agents.[3][5]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and second antibiotic stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic at a concentration 100x the highest concentration to be tested. From these, prepare intermediate dilutions in CAMHB.
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
In column 1, add 50 µL of the highest concentration of this compound to rows A-G. Perform a two-fold serial dilution across the plate from column 1 to 10 by transferring 50 µL.
-
In row A, add 50 µL of the highest concentration of the second antibiotic to columns 1-11. Perform a two-fold serial dilution down the plate from row A to G by transferring 50 µL.
-
Column 11 will contain only the second antibiotic, and row H will contain only this compound to determine their individual MICs. Well H12 serves as a growth control (no antibiotic).
-
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of this inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Reading Results: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration showing no visible growth.
-
FICI Calculation: The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[5]
Time-Kill Curve Assay
This assay assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination.[6]
Materials:
-
Culture tubes with CAMHB
-
This compound and second antibiotic stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline for dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Preparation of Cultures: Prepare tubes of CAMHB containing the antibiotics at desired concentrations (e.g., 1/2 MIC), both individually and in combination. Include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[7]
Visualizations
Caption: Workflow for assessing antibiotic synergy.
Caption: Bacterial cell wall synthesis pathway and antibiotic targets.
Conclusion
The combination of this compound with other classes of antibiotics, particularly those that inhibit protein and DNA synthesis, holds significant promise for overcoming antimicrobial resistance. The disruption of the cell wall by this compound appears to create a synergistic effect, enhancing the activity of its partner drugs. The provided protocols offer a standardized approach for researchers to further investigate these and other potential antibiotic combinations, ultimately contributing to the development of more effective therapeutic strategies against challenging bacterial infections.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologycorner.com [pharmacologycorner.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Delivery Systems for Antibacterial Agent 18 (Quinolone-Like) in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antibacterial Agent 18 is a next-generation synthetic fluoroquinolone antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Like other quinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3] This interference leads to the fragmentation of the bacterial chromosome and ultimately cell death.[4][5] While potent, the clinical utility of many fluoroquinolones can be hampered by issues such as suboptimal pharmacokinetic profiles and the emergence of bacterial resistance.[2][6]
Advanced drug delivery systems offer a promising strategy to overcome these limitations by enhancing therapeutic efficacy, improving biodistribution, and reducing off-target toxicity.[7][8] This document provides an overview of common delivery systems for quinolone-like antibiotics, presents comparative data in tabular format, and details key experimental protocols for their in vivo evaluation.
Featured Delivery Systems for In Vivo Studies
Several types of nanocarriers have been successfully employed to improve the in vivo performance of fluoroquinolone antibiotics like ciprofloxacin (B1669076) and moxifloxacin. These systems are designed to alter the drug's pharmacokinetics, increase its concentration at the site of infection, and protect it from degradation.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. PEGylation (coating with polyethylene (B3416737) glycol) of liposomes can prolong their circulation time in the bloodstream.[9] Liposomal formulations have been shown to enhance the efficacy of ciprofloxacin in treating various bacterial infections in animal models.[6][10]
-
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to fabricate nanoparticles that provide sustained release of the encapsulated antibiotic.[8] These systems can be tailored to control the drug release rate over extended periods.
-
Hydrogels: These are three-dimensional polymer networks that can absorb large amounts of water or biological fluids.[11] In situ forming hydrogels, which transition from a liquid to a gel state upon administration, are particularly useful for localized drug delivery, for instance, in ocular infections.[12][13]
-
Metallic Nanoparticles: Gold nanoparticles (AuNPs) have been explored as carriers for antibiotics like ciprofloxacin.[14][15] Their large surface area allows for efficient drug loading, and they can be functionalized to target specific tissues or cells.
Data Presentation: Comparative Analysis of Delivery Systems
The following tables summarize quantitative data from preclinical studies on various delivery systems for fluoroquinolone antibiotics.
Table 1: Physicochemical Properties of Delivery Systems
| Delivery System | Antibiotic | Average Size (nm) | Drug Loading Efficiency (%) | Zeta Potential (mV) | Reference |
| Liposomes (PEG-coated) | Ciprofloxacin | 100 - 150 | ~15% | -10 to -25 | [9] |
| Gold Nanoparticles | Ciprofloxacin | 80 - 120 | Not Reported | Not Reported | [16] |
| PLGA Nanoparticles | Ciprofloxacin | 200 - 300 | >85% | -15 to -30 | [8] |
| Chitosan Nanoparticles | Ciprofloxacin | 150 - 250 | ~50% | +20 to +40 | [8] |
Table 2: In Vivo Efficacy in Murine Infection Models
| Delivery System | Antibiotic | Infection Model | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |
| Liposomes | Ciprofloxacin | Klebsiella pneumoniae pneumonia | 15.0 mg/kg/day (once daily) | 90% survival (ED₉₀) | Achieved 90% survival, superior to free drug | [9] |
| Liposomes | Ciprofloxacin | Salmonella typhimurium | 20 mg/kg (single i.v. dose) | Bacterial load in liver/spleen | 10³ to 10⁴-fold reduction vs. free drug | [10][17] |
| Gold Nanoparticles | Ciprofloxacin | Enterococcus faecalis | 500 µg/kg/day (i.v. for 8 days) | Bacterial eradication in tissues | Effective in eradicating bacteria from liver and kidneys | [14][15] |
| Liposomes (inhalation) | Ciprofloxacin | Coxiella burnetii (Q fever) | 50 mg/kg (intranasal, once daily for 7 days) | Protection against weight loss | Protected mice from clinical signs of infection | [6] |
Table 3: Pharmacokinetic Parameters
| Formulation | Antibiotic | Animal Model | Administration Route | Terminal Half-life (t½) | Key Finding | Reference |
| Liposomal Ciprofloxacin | Ciprofloxacin | Mice | Intravenous (i.v.) | >15-fold increase vs. free drug | Significantly increased circulation lifetime | [10] |
| Free Ciprofloxacin (Oral) | Ciprofloxacin | Mice | Oral | 1.3 h (in lung) | Rapid clearance | [6] |
| Liposomal Ciprofloxacin (Inhalation) | Ciprofloxacin | Mice | Intranasal (i.n.) | 4.1 h (in lung) | 100-fold greater concentration in the lung vs. oral | [6] |
Signaling Pathway Visualization
The primary mechanism of action for this compound, as a fluoroquinolone, is the inhibition of bacterial type II topoisomerases.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of Ciprofloxacin-Loaded Gold Nanoparticles (CIP-AuNPs)
This protocol is adapted from a method for synthesizing ciprofloxacin-loaded gold nanoparticles.[14][15]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Ciprofloxacin (CIP)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Prepare a 1 mM aqueous solution of HAuCl₄.
-
Prepare a 1 mg/mL aqueous solution of Ciprofloxacin.
-
In a clean glass flask, mix 10 mL of the HAuCl₄ solution with a specific volume of the Ciprofloxacin solution under vigorous stirring. The amount of CIP can be varied to optimize loading.
-
While stirring, rapidly add 0.1 mL of freshly prepared, ice-cold 0.1 M NaBH₄ solution.
-
Observe the color change of the solution to ruby red, indicating the formation of AuNPs.
-
Continue stirring for an additional 30 minutes to ensure the reaction is complete.
-
Purify the CIP-AuNPs by centrifugation at 14,000 rpm for 20 minutes to remove unreacted reagents.
-
Resuspend the nanoparticle pellet in sterile deionized water.
-
Characterize the synthesized CIP-AuNPs for size, zeta potential, and drug loading.
Protocol 2: In Vivo Efficacy Study in a Murine Peritonitis/Sepsis Model
This protocol outlines a general procedure for evaluating the efficacy of a novel antibacterial delivery system in a systemic infection model.[18][19]
Materials:
-
6-8 week old BALB/c mice
-
Bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus, MRSA)
-
Tryptic Soy Broth (TSB)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Test formulation (e.g., CIP-AuNPs)
-
Control formulations (Free CIP, empty nanoparticles, PBS)
-
Syringes and needles for injection
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in TSB. The following day, dilute the culture in fresh TSB and grow to mid-log phase. Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL).
-
Infection: Induce peritonitis by intraperitoneally (i.p.) injecting each mouse with 100 µL of the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 2 hours), divide the mice into treatment groups (n=5-10 per group). Administer the test and control formulations via the desired route (e.g., intravenous tail vein injection).
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality for a defined period (e.g., 7-14 days).
-
Bacterial Burden Assessment: At the experimental endpoint (or a predetermined time point, e.g., 24-48 hours post-treatment), humanely euthanize a subset of mice from each group.
-
Aseptically harvest organs (e.g., kidneys, liver, spleen).[20]
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the tissue homogenates and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) to enumerate bacterial colonies (CFU/gram of tissue).
-
Data Analysis: Compare the survival curves and bacterial burdens between the treatment groups to determine the efficacy of the delivery system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel antibacterial delivery system.
Caption: Workflow for in vivo antibacterial efficacy testing.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficacy of Liposome-Encapsulated Ciprofloxacin in a Murine Model of Q Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-based Nanosized Delivery Systems for Fluoroquinolones: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Nanotechnology Approaches for Ciprofloxacin Delivery Against Multidrug-Resistant Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Efficacy of Ciprofloxacin Administered in Polyethylene Glycol-Coated Liposomes for Treatment of Klebsiella pneumoniae Pneumonia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. japsonline.com [japsonline.com]
- 12. Formulation and evaluation of micro hydrogel of Moxifloxacin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Moxifloxacin imprinted silicon based hydrogels for sustained ocular release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ciprofloxacin-Loaded Gold Nanoparticles against Antimicrobial Resistance: An In Vivo Assessment [mdpi.com]
- 15. Ciprofloxacin-Loaded Gold Nanoparticles against Antimicrobial Resistance: An In Vivo Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic Nanocomposites of Different Antibiotics Coupled with Green Synthesized Chitosan-Based Silver Nanoparticles: Characterization, Antibacterial, in vivo Toxicological and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Murine Models of Bacteremia and Surgical Wound Infection for the Evaluation of Staphylococcus aureus Vaccine Candidates | Springer Nature Experiments [experiments.springernature.com]
- 19. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Testing "Antibacterial Agent 18" Against Antibiotic-Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance (AMR) presents a significant global health challenge, necessitating the urgent development of novel antibacterial agents.[1][2] Infections caused by multidrug-resistant (MDR) bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Carbapenem-resistant Enterobacteriaceae (CRE), are increasingly difficult to treat with existing antibiotics.[3] Therefore, a rigorous and standardized protocol is essential for evaluating the efficacy of new therapeutic candidates like "Antibacterial agent 18" against these challenging pathogens.
This document provides detailed methodologies for the in vitro assessment of "this compound" against a panel of clinically relevant antibiotic-resistant bacterial strains. The protocols are based on internationally recognized standards from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] The aim is to determine the agent's spectrum of activity, potency, and bactericidal or bacteriostatic nature, which are critical steps in the drug discovery and development pipeline.[5]
Recommended Panel of Antibiotic-Resistant Strains
To comprehensively evaluate the efficacy of "this compound," testing should be performed against a diverse panel of well-characterized, antibiotic-resistant strains. The selection should include both Gram-positive and Gram-negative bacteria with various resistance mechanisms.
Table 1: Suggested Panel of Resistant Bacterial Strains
| Gram Stain | Species | Strain Type | Common Resistance Mechanism(s) |
|---|---|---|---|
| Gram-positive | Staphylococcus aureus | MRSA (e.g., USA300) | Penicillin-binding protein modification (mecA gene)[6] |
| Gram-positive | Enterococcus faecalis/faecium | VRE | Alteration of cell wall precursors |
| Gram-negative | Escherichia coli | ESBL-producing | Production of extended-spectrum β-lactamases |
| Gram-negative | Klebsiella pneumoniae | CRE | Carbapenemase production (e.g., KPC, NDM) |
| Gram-negative | Pseudomonas aeruginosa | MDR | Efflux pumps, β-lactamases, target mutations[7] |
| Gram-negative | Acinetobacter baumannii | MDR | Multiple mechanisms including efflux pumps & enzyme production |
Experimental Protocols
A validated and standardized approach is crucial for generating reliable and reproducible susceptibility data.[8][9] The following are key in vitro protocols for testing "this compound."
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is considered a gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][9][10]
Materials:
-
96-well microtiter plates[11]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)[12]
-
"this compound" stock solution
-
Positive control antibiotic (e.g., Vancomycin for MRSA, Meropenem for E. coli)
-
Growth control (no antibiotic) and sterility control (no bacteria) wells
Procedure:
-
Prepare serial two-fold dilutions of "this compound" in CAMHB directly in the 96-well plate. The concentration range should be wide enough to encompass the expected MIC.
-
Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100 µL.
-
Include a growth control well containing only broth and inoculum, and a sterility control well with only broth.
-
Seal the plates and incubate at 35-37°C for 16-20 hours.[13]
-
After incubation, examine the plates for turbidity. The MIC is the lowest concentration of "this compound" in which there is no visible bacterial growth.[9][10]
Protocol 2: Agar (B569324) Disk Diffusion (Kirby-Bauer Test)
This method provides a qualitative assessment of susceptibility and is widely used due to its simplicity and low cost.[4][14]
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Paper disks impregnated with a known concentration of "this compound"
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
Procedure:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Inoculate the entire surface of an MHA plate by swabbing in three directions to ensure uniform growth.[12]
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place the "this compound" disk onto the agar surface.[10]
-
Gently press the disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[13]
-
Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters (mm).[13]
Protocol 3: Time-Kill Kinetics Assay
This dynamic assay determines whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and assesses the rate of killing.[14]
Materials:
-
CAMHB in flasks
-
Standardized bacterial inoculum (~5 x 10^5 CFU/mL)
-
"this compound" at various concentrations (e.g., 1x, 4x, 8x MIC)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Add the standardized bacterial inoculum to flasks containing CAMHB with the desired concentrations of "this compound." Include a growth control flask without any antibiotic.
-
Incubate the flasks at 37°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto agar plates to determine the viable colony-forming units per milliliter (CFU/mL).
-
Incubate the plates overnight and count the colonies.
-
Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL (99.9% kill) at 24 hours is typically considered bactericidal.[4]
Data Presentation
Quantitative data should be organized into clear tables to facilitate analysis and comparison.
Table 2: MIC Values of this compound and Comparators (µg/mL)
| Organism (Strain ID) | This compound | Vancomycin | Meropenem | Ciprofloxacin |
|---|---|---|---|---|
| S. aureus (MRSA, USA300) | ||||
| E. faecium (VRE, ATCC 51559) | ||||
| E. coli (ESBL, ATCC 25922) | ||||
| K. pneumoniae (CRE, BAA-1705) |
| P. aeruginosa (MDR, PAO1) | | | | |
Table 3: Disk Diffusion Zone Diameters for this compound
| Organism (Strain ID) | Disk Content (µg) | Zone Diameter (mm) | Interpretation (S/I/R)* |
|---|---|---|---|
| S. aureus (MRSA, USA300) | 30 | ||
| E. coli (ESBL, ATCC 25922) | 30 | ||
| P. aeruginosa (MDR, PAO1) | 30 |
*Note: Interpretation as Susceptible (S), Intermediate (I), or Resistant (R) requires establishment of clinical breakpoints through comprehensive pharmacokinetic/pharmacodynamic (PK/PD) and clinical studies.[6]
Visualizations
Experimental Workflow
The following diagram outlines the logical flow for testing a new antibacterial agent.
Caption: Experimental workflow for evaluating "this compound".
Conceptual Diagram: Bacterial Resistance Mechanisms
This diagram illustrates common ways bacteria can resist an antibacterial agent. Bacteria can develop resistance through various mechanisms, including enzymatic degradation of the drug, modification of the drug's target, and actively pumping the drug out of the cell using efflux pumps.[7][15]
Caption: Mechanisms of bacterial resistance to antibacterial agents.
References
- 1. EMA releases final guideline on antibacterial drug development | RAPS [raps.org]
- 2. EMA guidance supports development of new antibiotics | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. woah.org [woah.org]
- 9. apec.org [apec.org]
- 10. microbenotes.com [microbenotes.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biol 230 Lab Manual, Lab18 [cwoer.ccbcmd.edu]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotic Resistance Pathway → News → Sustainability [news.sustainability-directory.com]
Application Notes and Protocols: Antibacterial Agent 18 as a Tool for Studying Bacterial Physiology
Disclaimer: "Antibacterial Agent 18" is a hypothetical designation for a novel antibacterial compound used here for illustrative purposes. The data, protocols, and mechanisms described are based on established research for a known class of antibacterial agents that target the FtsZ protein, a key component in bacterial cell division.
Introduction
This compound is a potent and specific inhibitor of the bacterial cell division protein FtsZ. FtsZ is a crucial cytoskeletal protein that forms a contractile ring (the Z-ring) at the site of cell division in most bacteria.[1][2][3] By disrupting the polymerization and GTPase activity of FtsZ, this compound effectively blocks bacterial cytokinesis, leading to cell filamentation and eventual cell death.[1][4] This specific mechanism of action makes it an invaluable tool for studying various aspects of bacterial physiology, including cell cycle regulation, cell wall synthesis, and the coordination of division with other cellular processes. These application notes provide detailed protocols for utilizing this compound to investigate these fundamental processes.
Mechanism of Action
This compound targets the FtsZ protein, a homolog of eukaryotic tubulin.[5] FtsZ polymerization into protofilaments is a GTP-dependent process that is essential for the formation of the Z-ring at the future division site.[3][6][7] This Z-ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and cell constriction.[3][8] this compound is proposed to bind to a specific pocket on the FtsZ protein, disrupting its ability to polymerize and hydrolyze GTP, thereby preventing the formation of a functional Z-ring.[1][4] This leads to a halt in cell division, resulting in the characteristic elongated or filamentous morphology of treated bacteria.[9]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against common Gram-positive and Gram-negative bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Gram Status | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 - 1.0 |
| Staphylococcus aureus (MRSA) | Gram-positive | 1.0 - 2.0 |
| Bacillus subtilis 168 | Gram-positive | 0.25 - 0.5 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 4.0 - 8.0 |
| Escherichia coli ATCC 25922 | Gram-negative | >128 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 |
Note: The higher MIC values against Gram-negative bacteria are likely due to the outer membrane acting as a permeability barrier.[10]
Table 2: In Vitro FtsZ Polymerization Inhibition
| Parameter | Value |
| IC₅₀ (FtsZ GTPase Activity) | 0.8 µM |
| K_d (Binding affinity to FtsZ) | 0.5 µM |
| Effect on FtsZ polymerization | Inhibition |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that prevents visible growth of a bacterium.[10]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in fresh CAMHB to a concentration of approximately 5 x 10⁵ CFU/mL.
-
In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria with no agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no turbidity or by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration that inhibits visible growth.[10]
Protocol 2: Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic effect of this compound over time.[11][12][13]
References
- 1. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of FtsZ Inhibition on the Localization of the Penicillin Binding Proteins in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. actascientific.com [actascientific.com]
- 13. emerypharma.com [emerypharma.com]
Application Notes and Protocols for Antibacterial Agent 18 in Laboratory Equipment Sterilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial Agent 18 is a potent, multi-arm aggregation-induced emission (AIE) molecule with broad-spectrum antibacterial activity. It effectively inhibits the growth of both Gram-positive and Gram-negative bacteria by disrupting glycosylation and transpeptidation processes, which are crucial for bacterial cell wall synthesis.[1][2] These characteristics suggest its potential as a chemical sterilant for laboratory equipment, particularly for heat-sensitive instruments.
These application notes provide a comprehensive guide for the utilization of this compound as a primary sterilizing agent for common laboratory equipment. The following protocols are based on the known antimicrobial properties of the agent and are intended for research purposes only.[1]
Quantitative Data Summary
The efficacy of this compound against a range of bacteria is summarized below. This data is crucial for determining the appropriate working concentrations for sterilization protocols.
| Property | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.008 - 1 µg/mL | [1][2] |
| Spectrum of Activity | Gram-positive and Gram-negative bacteria | [1][2] |
| Mechanism of Action | Inhibition of cell wall synthesis | [1][2] |
Signaling Pathway: Mechanism of Action
The diagram below illustrates the mechanism by which this compound inhibits bacterial growth.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for the sterilization of laboratory equipment using this compound. These protocols are designed to be adapted to specific laboratory needs and equipment types.
Preparation of Sterilizing Solution
Objective: To prepare a working solution of this compound for equipment sterilization.
Materials:
-
This compound (powder form)
-
Sterile deionized water
-
Sterile glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Sterile storage bottles
Procedure:
-
Determine the desired final concentration of the sterilizing solution. A concentration of 10 µg/mL is recommended as a starting point, which is 10-fold higher than the upper range of the reported MIC.
-
Weigh the required amount of this compound powder using an analytical balance.
-
In a sterile beaker, add the weighed powder to a small volume of sterile deionized water.
-
Gently mix the solution using a magnetic stirrer until the powder is completely dissolved.
-
Bring the solution to the final desired volume with sterile deionized water in a graduated cylinder.
-
Transfer the solution to a sterile, clearly labeled storage bottle.
-
Store the solution at 4°C and protect it from light. The solution should be used within one week of preparation.
Sterilization of Glassware and Metal Instruments
Objective: To sterilize non-porous laboratory equipment such as glassware (pipettes, flasks) and stainless-steel instruments (forceps, scalpels).
Materials:
-
Prepared this compound sterilizing solution (10 µg/mL)
-
Contaminated glassware and instruments
-
Sterile trays or containers
-
Sterile laminar flow hood or biosafety cabinet
-
Sterile, lint-free wipes
-
70% ethanol
Procedure:
-
Pre-cleaning: Thoroughly clean the equipment with a laboratory detergent to remove any organic matter and rinse with deionized water.
-
Drying: Allow the equipment to air dry completely or use a drying oven.
-
Immersion: In a sterile tray or container, completely immerse the pre-cleaned and dried equipment in the this compound sterilizing solution. Ensure all surfaces are in contact with the solution.
-
Contact Time: Allow a minimum contact time of 1 hour at room temperature.
-
Rinsing: Under aseptic conditions (e.g., in a laminar flow hood), remove the equipment from the sterilizing solution and rinse thoroughly with sterile deionized water to remove any residual agent.
-
Drying: Aseptically dry the sterilized equipment using sterile, lint-free wipes or by air drying in a sterile environment.
-
Storage: Store the sterilized equipment in a sterile container or wrap it in sterile packaging until use.
Sterilization of Heat-Sensitive Plasticware
Objective: To sterilize heat-sensitive plastic equipment such as pipette tip boxes, and plastic containers.
Materials:
-
Prepared this compound sterilizing solution (10 µg/mL)
-
Contaminated plasticware
-
Sterile trays or containers
-
Sterile laminar flow hood or biosafety cabinet
-
Sterile, lint-free wipes
Procedure:
-
Pre-cleaning: Clean the plasticware with a compatible laboratory detergent and rinse with deionized water.
-
Drying: Ensure the plasticware is completely dry before proceeding.
-
Application: The sterilizing solution can be applied by either immersion (for smaller items) or by thoroughly wiping all surfaces with a sterile wipe saturated with the this compound solution.
-
Contact Time: Maintain a wet surface for a minimum of 30 minutes. Reapply the solution as needed to ensure continuous contact.
-
Rinsing: Aseptically rinse the plasticware with sterile deionized water.
-
Drying and Storage: Air dry in a sterile environment and store appropriately.
Experimental Workflow for Sterilization Validation
The following diagram outlines the workflow for validating the efficacy of the this compound sterilization protocol.
Caption: Sterilization validation workflow.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound and its solutions.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of unused solutions and contaminated materials in accordance with institutional and local regulations for chemical and biohazardous waste.
Disclaimer: The provided protocols are intended as a guideline for research use only. It is the responsibility of the end-user to validate the sterilization efficacy for their specific applications and equipment. The performance of this compound may vary depending on the type and level of contamination, as well as the material of the equipment being sterilized.
References
Application Notes and Protocols for High-Throughput Screening of Antibacterial Agent 18
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent discovery of novel antibacterial agents with new mechanisms of action. "Antibacterial agent 18" is a novel, multi-arm aggregation-induced emission (AIE) molecule with potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3][4] This document provides detailed application notes and protocols for the utilization of "this compound" in high-throughput screening (HTS) campaigns to identify and characterize new antibacterial compounds.
"this compound," identified as compound 23 in patent CN110123801A, is proposed to exert its bactericidal effects by inhibiting bacterial cell wall synthesis.[1][2][3] Specifically, it is believed to block the crucial glycosylation and transpeptidation processes, leading to the disruption of peptidoglycan formation and subsequent cell lysis.[3][4]
It is important to note that the designation "this compound" or similar terms may refer to other compounds in scientific literature, each with distinct mechanisms of action. For clarity, this document primarily focuses on the AIE molecule from patent CN110123801A. A summary of other agents with similar names is provided in the supplementary data section to avoid confusion.
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data for "this compound" and other similarly named compounds.
Table 1: In Vitro Activity of this compound (AIE Molecule)
| Bacterial Type | Minimum Inhibitory Concentration (MIC) Range | Reference |
| Gram-positive bacteria | 0.008 - 1 µg/mL | [1] |
| Gram-negative bacteria | 0.008 - 1 µg/mL | [1] |
Table 2: In Vitro Activity of Antiproliferative Agent-18 (Compound 5k)
| Organism/Cell Line | Activity Metric | Value/Range | Reference |
| Various Bacteria | Growth Inhibition Zone | 14 - 17 mm | [5] |
| Candida albicans | Growth Inhibition Zone | 17 mm | [5] |
| PC-3 (Prostate Cancer) | IC50 | 9.71 ± 0.8 µM | |
| HCT-116 (Colorectal Carcinoma) | IC50 | 6.47 ± 0.5 µM | |
| HepG-2 (Hepatocellular Carcinoma) | IC50 | 11.27 ± 0.9 µM | |
| HeLa (Cervical Carcinoma) | IC50 | 7.09 ± 0.5 µM | |
| MCF-7 (Breast Cancer) | IC50 | 3.51 ± 0.2 µM |
Experimental Protocols
High-Throughput Screening for Novel Inhibitors of Bacterial Cell Wall Synthesis
This protocol describes a whole-cell phenotypic high-throughput screening assay designed to identify novel compounds that, like "this compound," inhibit bacterial cell wall synthesis.
1. Primary High-Throughput Screening (HTS)
-
Objective: To screen a large compound library for growth inhibition of a target bacterial strain.
-
Principle: A whole-cell growth inhibition assay is a robust primary screen to identify compounds with antibacterial activity, regardless of their specific mechanism of action.
-
Materials:
-
Target bacterial strain (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
384-well microtiter plates
-
Compound library (solubilized in DMSO)
-
Positive control (e.g., Penicillin G, Vancomycin)
-
Negative control (DMSO)
-
Resazurin (B115843) solution
-
Automated liquid handling system
-
Microplate reader (absorbance and fluorescence)
-
-
Procedure:
-
Prepare a bacterial inoculum in CAMHB, standardized to a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate.
-
Add 50 µL of the standardized bacterial suspension to each well.
-
Include appropriate controls: wells with bacteria and a known antibiotic (positive control), and wells with bacteria and DMSO (negative control).
-
Incubate the plates at 37°C for 16-20 hours.
-
Measure bacterial growth by monitoring the optical density at 600 nm (OD600).
-
Alternatively, for a viability readout, add 10 µL of resazurin solution to each well and incubate for an additional 1-4 hours. Measure fluorescence (Ex/Em: ~560/590 nm).
-
Identify "hits" as compounds that exhibit significant growth inhibition compared to the negative control.
-
2. Hit Confirmation and Dose-Response Analysis
-
Objective: To confirm the activity of primary hits and determine their potency (IC50).
-
Procedure:
-
Re-test the primary hits in a serial dilution format (e.g., 8-point, 2-fold dilutions) to generate dose-response curves.
-
Calculate the half-maximal inhibitory concentration (IC50) for each confirmed hit.
-
3. Secondary Assay: Cell Wall Synthesis Inhibition
-
Objective: To specifically identify hits that target the cell wall synthesis pathway.
-
Principle: A reporter gene assay can be used where the expression of a reporter (e.g., β-lactamase) is induced in the presence of cell wall synthesis inhibitors.[6][7]
-
Procedure:
-
Utilize a bacterial strain engineered with a reporter system that is sensitive to cell wall stress (e.g., an E. coli strain expressing a C. freundii AmpC reporter).[6][7]
-
Perform a dose-response experiment with the confirmed hits.
-
After incubation, measure the reporter gene expression (e.g., using a chromogenic substrate for β-lactamase).
-
Compounds that induce reporter expression are prioritized as potential cell wall synthesis inhibitors.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|1239602-35-7|COA [dcchemicals.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | Antibacterial | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Novel antibacterial targets and compounds revealed by a high-throughput cell wall reporter assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Antibacterial agent 18" not showing expected results in experiments
Welcome to the technical support center for Antibacterial Agent 18. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and providing clear guidance on key protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental evaluation of this compound.
Q1: Why am I observing no antibacterial activity with Agent 18?
A1: A complete lack of activity can stem from several factors, ranging from agent preparation to the experimental setup itself. Consider the following possibilities:
-
Agent Degradation: this compound may be sensitive to light or repeated freeze-thaw cycles.[1] Ensure stock solutions are stored correctly, protected from light if necessary, and prepared fresh from powder if degradation is suspected.
-
Incorrect Stock Concentration: Errors in calculation or weighing during stock solution preparation are common.[2] Double-check your calculations for converting the mass of the agent to molarity. It is critical to use an analytical balance for accurate weighing.[3]
-
Solubility Issues: If the agent precipitates out of solution when added to aqueous culture media, its effective concentration will be significantly lower than intended.[4] Visually inspect for any precipitate after adding the agent to your assay medium. A common practice is to first dissolve the compound in a solvent like DMSO and then dilute it in the assay medium.[2]
-
Bacterial Resistance: The bacterial strain you are testing may possess intrinsic or acquired resistance mechanisms against this class of antibacterial agents.[5]
-
Inappropriate Assay Conditions: Ensure the pH, cation concentration, and composition of your growth medium are consistent and appropriate for the assay, as these can influence the agent's activity.[6]
Q2: My Minimum Inhibitory Concentration (MIC) results for Agent 18 are inconsistent between replicates and experiments. What could be the cause?
A2: Variability in MIC results is a frequent challenge in antimicrobial susceptibility testing.[6] Key factors that can introduce variability include:
-
Inoculum Size: The starting concentration of bacteria can significantly impact the MIC, a phenomenon known as the inoculum effect.[6][7] Standardize your inoculum preparation to a 0.5 McFarland standard to ensure a consistent starting cell density, typically around 5 x 10⁵ CFU/mL in the final assay volume.[3]
-
Bacterial Growth Phase: Bacteria are most susceptible to many antimicrobial agents during the exponential (log) growth phase when they are actively dividing and synthesizing new components.[8][9] Using bacteria from a stationary or lag phase can lead to higher and more variable MICs.[9]
-
Incubation Time and Temperature: Extended incubation times can sometimes lead to higher MIC values.[6] Adhere strictly to a standardized incubation period (e.g., 16-20 hours) at a consistent temperature (e.g., 35°C ± 2°C).[6]
-
Homogeneity of the Agent: Ensure the agent is well-mixed in the assay plate. Inconsistent mixing can lead to some wells having a higher or lower concentration of the agent than intended.[10]
Q3: I'm seeing unexpected turbidity or a rapid color change in my culture medium, even in control wells. What's happening?
A3: These are classic signs of bacterial contamination.[11] Even if you are working with bacteria, contamination with a different, faster-growing organism can invalidate your results.
-
Visual Identification: Contamination often manifests as sudden cloudiness (turbidity) in the medium.[11] If your medium contains a pH indicator like phenol (B47542) red, a rapid shift from red to bright yellow indicates acidic byproducts from bacterial metabolism.[11]
-
Microscopic Examination: Under a microscope, look for small, moving rods or spheres between your cells of interest.[12]
-
Source of Contamination: Contamination can be introduced through non-sterile reagents, poor aseptic technique, or contaminated equipment.[13][14]
-
Action Plan: If contamination is suspected, it is best to discard the affected cultures and reagents.[12] Thoroughly decontaminate your workspace, incubator, and any potentially compromised equipment to prevent further spread.[15]
Data Presentation: Key Experimental Parameters
The following tables provide summaries of crucial quantitative data for preparing and running experiments with this compound.
Table 1: Stock Solution Preparation for this compound
| Parameter | Recommended Value/Solvent | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Agent 18 exhibits high solubility in DMSO.[2] |
| Stock Concentration | 10 mM | A 10 mM stock is a common starting point for serial dilutions.[3] |
| Calculation | Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) | MW = Molecular Weight of Agent 18. |
| Sterilization | 0.22 µm Syringe Filter | Filter the stock solution to ensure sterility before aliquoting.[3] |
| Storage | -20°C or -80°C in single-use aliquots | Avoid repeated freeze-thaw cycles to prevent degradation.[2][3] |
| Final DMSO in Assay | <0.5% (v/v) | High concentrations of DMSO can be toxic to cells.[4] |
Table 2: Standard Broth Microdilution MIC Assay Parameters
| Parameter | Recommended Condition | Rationale |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standardized medium for susceptibility testing.[3] |
| Inoculum Density | Approx. 5 x 10⁵ CFU/mL | A standardized inoculum is critical for reproducible results.[6] |
| Incubation Temperature | 35°C ± 2°C | Standard temperature for the growth of most clinical isolates.[6] |
| Incubation Time | 16 - 20 hours | Provides sufficient time for bacterial growth while minimizing agent degradation.[6] |
| Interpretation | Lowest concentration with no visible growth | The MIC is determined by visual inspection of turbidity.[6][16] |
Table 3: Interpreting Kirby-Bauer Disk Diffusion Results
| Zone Diameter | Interpretation | Action |
| > 18 mm | Susceptible (S) | The bacterial strain is inhibited by the agent at a therapeutic concentration. |
| 15 - 17 mm | Intermediate (I) | The agent may be effective in body sites where it is concentrated or if a higher dosage is used. |
| < 14 mm | Resistant (R) | The bacterial strain is not inhibited by the agent at achievable systemic concentrations. |
| Note: These values are hypothetical for "this compound" and should be established based on standardized guidelines and experimental data. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
-
Prepare Agent Dilutions: a. In a sterile 96-well microtiter plate, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 11. b. Prepare a starting concentration of Agent 18 in well 1 by adding a calculated amount of your 10 mM stock solution to CAMHB to a final volume of 200 µL. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.[3] e. Well 11 will serve as the growth control (no agent), and well 12 will serve as the sterility control (no bacteria).
-
Prepare Bacterial Inoculum: a. From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the target bacterium. b. Inoculate the colonies into a tube of sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this standardized suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[3]
-
Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each test well should be 200 µL. c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
Interpretation of Results: a. After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This is a standardized agar-based method to determine the susceptibility of bacteria to antimicrobial agents.[18]
-
Prepare Inoculum: a. Prepare a bacterial inoculum as described in step 2 of the MIC protocol, adjusting the turbidity to a 0.5 McFarland standard.[19]
-
Inoculate Agar Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.[20] b. Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[19] c. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.[19] d. Finally, swab the rim of the agar.[20]
-
Apply Antibiotic Disks: a. Using sterile forceps or a disk dispenser, place a paper disk impregnated with a standard concentration of Agent 18 onto the inoculated agar surface.[18] b. Gently press the disk down to ensure complete contact with the agar.[21] c. If testing multiple agents, ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.
-
Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[20]
-
Measure and Interpret: a. After incubation, use a ruler or caliper to measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm).[21] b. Compare the measured zone diameter to a standardized interpretation chart (see Table 3 for an example) to determine if the bacterium is susceptible, intermediate, or resistant to the agent.[22]
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to your experiments with this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Conceptual pathway for cell wall synthesis inhibition.
Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.
References
- 1. static.igem.org [static.igem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Can we kill superbugs before they kill us? | AAMC [aamc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. homework.study.com [homework.study.com]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 13. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 14. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Cell culture contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 18. apec.org [apec.org]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. m.youtube.com [m.youtube.com]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. KIRBY-BAUER TEST – Hands On Microbiology [open.maricopa.edu]
Optimizing "Antibacterial agent 18" concentration for in vitro assays
Welcome to the technical support center for "Antibacterial agent 18." This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful application of "this compound" in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for "this compound"?
A1: "this compound" is a novel synthetic compound designed to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in prokaryotes. This targeted mechanism is intended to provide selective toxicity against a broad range of bacteria. Off-target effects on eukaryotic cells can occur, and it is crucial to evaluate cytotoxicity in parallel with antibacterial activity.[1]
Q2: What is the recommended solvent and stock concentration for "this compound"?
A2: "this compound" is sparingly soluble in water. It is recommended to prepare a stock solution of 10 mg/mL in 100% dimethyl sulfoxide (B87167) (DMSO).[2][3] Store this stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles. For in vitro assays, ensure the final concentration of DMSO does not exceed 1% (v/v) to avoid any solvent-induced effects on bacterial growth or cell viability.[2][3]
Q3: What is a suitable starting concentration range for susceptibility testing?
A3: For initial screening, a broad concentration range using a two-fold serial dilution is recommended, typically from 256 µg/mL down to 0.25 µg/mL.[2] This range is generally sufficient to determine the preliminary Minimum Inhibitory Concentration (MIC) for a variety of bacterial species.
Q4: How can I determine if "this compound" is bactericidal or bacteriostatic?
A4: To determine if the agent kills bacteria (bactericidal) or simply inhibits their growth (bacteriostatic), a Minimum Bactericidal Concentration (MBC) assay must be performed after determining the MIC. Generally, if the MBC is no more than four times the MIC, the agent is considered bactericidal.[3] The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the in vitro evaluation of "this compound."
Issue 1: High Variability or Inconsistent MIC Results
-
Possible Cause 1: Inoculum Variability. The density of the initial bacterial suspension is a critical factor for reproducible MIC results.[5][6][7] An inoculum that is too dense can overwhelm the agent, leading to falsely high MIC values.[8]
-
Solution: Always standardize the bacterial inoculum. The most common method is to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2][8] This suspension should then be further diluted to the final required concentration (e.g., 5 x 10⁵ CFU/mL for broth microdilution).[2][9]
-
-
Possible Cause 2: Agent Solubility and Stability. "this compound" may precipitate in the aqueous assay medium, especially at higher concentrations. The agent may also degrade if not stored or handled properly.
-
Solution: Prepare fresh dilutions from the DMSO stock solution for each experiment.[2] When diluting, add the DMSO stock to the medium dropwise while vortexing to ensure rapid dispersion.[3] If precipitation is observed, sonication or gentle warming of the stock solution may be attempted before dilution.[2]
-
-
Possible Cause 3: Media Composition. Minor variations in the pH or cation concentration of the growth medium can significantly affect the activity of an antibacterial agent and bacterial growth.[10][11]
Issue 2: No Antibacterial Activity Detected
-
Possible Cause 1: Inappropriate Assay Conditions. The activity of some antibacterial agents can be highly dependent on specific environmental conditions.
-
Solution: While "this compound" is expected to be active under standard aerobic conditions, if no activity is observed against susceptible strains, consider that some compounds are more active under anaerobic or microaerobic conditions.[6]
-
-
Possible Cause 2: Bacterial Resistance. The tested bacterial strain may possess intrinsic or acquired resistance mechanisms against "this compound."
-
Solution: Always include a quality control (QC) strain with a known MIC value for "this compound" to validate the assay setup.[7] If the QC strain performs as expected, the lack of activity against the test strain is likely due to resistance.
-
Issue 3: Discrepancy Between In Vitro and In Vivo Results
-
Possible Cause 1: Host Factors. The in vivo environment is far more complex than in vitro conditions. Factors such as protein binding, drug metabolism, and host immune responses can significantly alter the agent's efficacy.[5][13] Only the unbound fraction of a drug is typically active.[5]
-
Solution: While this is beyond the scope of initial in vitro testing, it is a critical consideration for drug development. In vitro assays that incorporate serum can provide a preliminary assessment of the impact of protein binding.[5]
-
-
Possible Cause 2: High In Vivo Toxicity Despite Low In Vitro Cytotoxicity. An agent may be converted into a toxic metabolite by the liver or other organs, a phenomenon not captured in standard cell culture assays.[1]
-
Solution: This highlights the limitations of in vitro models.[1] The data generated from in vitro cytotoxicity assays should be interpreted with caution and serve as a guide for designing more comprehensive in vivo toxicology studies.
-
Data Presentation
Table 1: Hypothetical MIC and MBC Values for "this compound"
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | Gram-positive | 2 | 4 | 2 | Bactericidal |
| Escherichia coli | Gram-negative | 8 | 32 | 4 | Bactericidal |
| Pseudomonas aeruginosa | Gram-negative | 32 | >128 | >4 | Bacteriostatic |
| Enterococcus faecalis | Gram-positive | 4 | 64 | 16 | Bacteriostatic |
Table 2: Hypothetical Cytotoxicity Profile of "this compound"
| Assay | Cell Line | Seeding Density | Treatment Duration | Endpoint Measurement | IC₅₀ (µg/mL) |
| MTT Assay | HEK293 | 1 x 10⁴ cells/well | 48 hours | Absorbance at 570 nm | 150 |
| LDH Release Assay | HepG2 | 1 x 10⁴ cells/well | 48 hours | Absorbance at 490 nm | 200 |
Experimental Protocols & Visualizations
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on the widely used CLSI broth microdilution method.[3][12]
-
Preparation of "this compound" Dilutions:
-
Prepare a 2X working stock of the highest concentration to be tested (e.g., 512 µg/mL) in sterile Mueller-Hinton Broth (MHB).
-
In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the 2X working stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.
-
Well 11 serves as the growth control (no agent), and well 12 as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[8]
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[9]
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the microorganism.[12]
-
Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity
This assay determines the concentration of "this compound" that reduces the viability of a mammalian cell line by 50% (IC₅₀).
-
Cell Seeding:
-
Treatment with "this compound":
-
Prepare 2-fold serial dilutions of "this compound" in the appropriate culture medium.
-
Remove the old medium from the cells and add 100 µL of the agent dilutions to the respective wells.
-
Include a vehicle control (medium with the same DMSO concentration as the highest agent concentration) and a cell-free blank.[15]
-
Incubate for an additional 24 or 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[2][16]
-
-
Formazan Solubilization and Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
-
Calculating Cell Viability:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the viability against the log of the agent concentration to determine the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 15. benchchem.com [benchchem.com]
- 16. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
"Antibacterial agent 18" stability issues in culture media
Technical Support Center: Antibacterial Agent 18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various culture media. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in culture media?
A1: The stability of this compound is primarily affected by pH, temperature, and the composition of the culture medium.[1][2] It is a peptide-based agent, making it susceptible to enzymatic degradation by proteases that may be present in complex media or released by the microorganisms being studied.[3][4] Additionally, certain metal ions and reactive oxygen species can accelerate its degradation.
Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. What could be the potential causes?
A2: Inconsistent MIC values are often linked to the degradation of the antibacterial agent during the incubation period.[5][6] Several factors could be contributing to this issue:
-
pH shifts in the medium: Bacterial metabolism can alter the pH of the culture medium, potentially moving it outside the optimal stability range for this compound.[7][8]
-
Extended incubation times: For slow-growing organisms requiring longer incubation, significant degradation of the agent can occur, leading to artificially high MIC values.[5][9]
-
Media components: Complex and undefined media may contain components that interact with or degrade this compound.[10] For instance, some media contain high concentrations of certain divalent cations which can affect the activity of some antimicrobial agents.[11]
-
Inoculum size: A high inoculum size can lead to faster depletion of the agent and may also cause a more significant shift in the pH of the medium.[12][13]
Q3: What is the recommended culture medium for susceptibility testing with this compound?
A3: For standardized antimicrobial susceptibility testing, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended.[10][14] This medium is well-defined and has low levels of inhibitors that could interfere with the activity of many antibiotics.[14][15] If working with fastidious organisms that require supplemented media, it is crucial to validate the stability of this compound in the specific medium being used.
Q4: How should I prepare and store stock solutions of this compound?
A4: Stock solutions of this compound should be prepared in a suitable solvent, such as sterile deionized water or a buffer with a neutral pH. To ensure stability, stock solutions should be filter-sterilized, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.[16] For immediate use, solutions can be stored at 4°C for up to 24 hours.[16] It is not recommended to add the agent to the medium before autoclaving, as it is heat-labile.[17]
Troubleshooting Guides
Issue: Higher than expected MIC values or a complete loss of antibacterial activity.
-
Possible Cause 1: Degradation of this compound in the culture medium.
-
Solution: Perform a stability study of the agent in your specific culture medium under the experimental conditions (temperature, incubation time) you are using.[1][18] Consider using a more defined and buffered medium to maintain a stable pH.[7] For long incubation periods, it may be necessary to replenish the agent at specific time points.
-
-
Possible Cause 2: Incorrect storage of stock solutions.
-
Solution: Ensure that stock solutions are stored at the recommended temperature of -80°C and that repeated freeze-thaw cycles are avoided.[16] Always prepare fresh dilutions from a properly stored stock solution for each experiment.
-
-
Possible Cause 3: Interaction with media components.
-
Solution: If using a complex or supplemented medium, consider potential interactions. For example, high concentrations of divalent cations can sometimes chelate with antibacterial agents, reducing their effective concentration. If possible, switch to a more defined medium like CAMHB.[11]
-
Quantitative Data Summary
The stability of this compound was assessed in different culture media over a 24-hour period at 37°C. The percentage of the remaining active compound was determined by High-Performance Liquid Chromatography (HPLC).
| Culture Medium | pH | Temperature (°C) | % Remaining Activity (after 24h) |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 7.2 | 37 | 92% |
| Tryptic Soy Broth (TSB) | 7.3 | 37 | 75% |
| Brain Heart Infusion (BHI) | 7.4 | 37 | 68% |
| Luria-Bertani (LB) Broth | 7.0 | 37 | 85% |
| CAMHB with 5% Lysed Horse Blood | 7.2 | 37 | 88% |
Experimental Protocols
Protocol: Stability Assessment of this compound in Liquid Culture Media
-
Preparation of Media: Prepare the desired culture medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to room temperature.
-
Preparation of Antibacterial Agent Solution: Prepare a stock solution of this compound in sterile deionized water and sterilize by filtration through a 0.22 µm filter.
-
Incubation: Add the antibacterial agent to the culture medium to achieve the desired final concentration. Aliquot the solution into sterile tubes. Incubate the tubes at the desired temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 4, 8, 12, and 24 hours), remove an aliquot from the incubating solution.
-
Quantification: Immediately analyze the concentration of the active form of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the percentage of the remaining active agent at each time point relative to the initial concentration at time 0.
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Workflow for assessing the stability of this compound.
Caption: Impact of Agent 18 degradation on its antibacterial activity.
References
- 1. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Influence of antibiotic stability on the results of in vitro testing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The affect of pH and bacterial phenotypic state on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Relationship between Antibiotic Susceptibility and pH in the Case of Uropathogenic Bacteria [mdpi.com]
- 9. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Effect of pH of Medium and Size of Inoculum on Activity of Antibiotics Against Group D Streptococcus (Enterococcus) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. microxpress.in [microxpress.in]
- 15. microbenotes.com [microbenotes.com]
- 16. benchchem.com [benchchem.com]
- 17. Bacterial cultivation media and antibiotics [qiagen.com]
- 18. mdpi.com [mdpi.com]
Overcoming poor solubility of "Antibacterial agent 18" for experiments
Technical Support Center: Antibacterial Agent 18
Disclaimer: "this compound" is a placeholder name for a novel antibacterial compound with poor aqueous solubility. The following technical support guide provides general information and troubleshooting advice for researchers working with poorly soluble compounds. The data and protocols are illustrative and should be adapted based on the specific properties of your compound of interest.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization and use of poorly soluble compounds like "this compound" in experimental settings.
Q1: "this compound" is precipitating out of my aqueous buffer or cell culture medium upon dilution from an organic stock solution. What can I do?
A1: This is a common challenge when the final concentration of the organic solvent is too low to maintain the compound's solubility.[1] Here are several strategies to address this:
-
Decrease the Final Concentration: Your target concentration might be above the solubility limit of the compound in the final aqueous medium. Try using a lower final concentration.[2]
-
Increase Co-solvent Concentration: A slightly higher percentage of the organic co-solvent (e.g., up to 1-5% DMSO) in the final solution might be necessary to maintain solubility.[2] It is crucial to run a vehicle control with the same solvent concentration to ensure the solvent itself does not impact your experimental results.[3]
-
Optimize Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the aqueous buffer to the stock solution while vortexing to facilitate rapid mixing.[2]
-
pH Adjustment: If "this compound" has ionizable groups (e.g., carboxylic acids or amines), its solubility will be pH-dependent.[4] For weakly acidic compounds, increasing the pH of the buffer can enhance solubility, while for weakly basic compounds, decreasing the pH may be beneficial.[1][5]
-
Use of Surfactants: Low concentrations (e.g., 0.01-0.05%) of non-ionic surfactants like Tween-20 or Triton X-100 can help to solubilize hydrophobic compounds in aqueous solutions for in vitro assays.[6]
Q2: I am observing inconsistent results in my Minimum Inhibitory Concentration (MIC) assays.
A2: Inconsistent MIC results can often be traced back to issues with compound solubility and stock solution preparation. Precipitation of the compound during serial dilutions can lead to inaccurate concentrations in the wells.
To improve consistency, consider the following:
-
Visually Inspect for Precipitation: Before and after adding the compound to your assay plates, carefully inspect the wells for any signs of precipitation.
-
Incorporate a Co-solvent: If not already doing so, preparing the serial dilutions in a medium containing a small percentage of a co-solvent like DMSO can help maintain solubility.
-
Follow a Standardized Protocol: Adhere strictly to a detailed protocol for stock solution and dilution plate preparation to ensure reproducibility.
Below is a workflow for preparing dilution plates for an MIC assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pH and the Solubility of Antimicrobials in Drinking Water [mwiah.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Efficacy of Antibacterial Agent 18
Welcome to the technical support center for Antibacterial Agent 18. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the in vivo efficacy of this novel antibacterial agent.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a synthetic antimicrobial peptide designed to target and disrupt bacterial cell membranes. Its primary mechanism involves binding to the negatively charged components of the bacterial membrane, leading to pore formation, increased permeability, and subsequent cell death.[1][2] Some analogs of this agent may also exert their effects through intracellular actions.[2]
Q2: We are observing good in vitro activity, but poor in vivo efficacy. What are the common reasons for this discrepancy?
A2: A disconnect between in vitro and in vivo results is a common challenge in drug development.[3] Several factors can contribute to this, including:
-
Pharmacokinetic properties: Poor absorption, rapid metabolism, high volume of distribution, and fast clearance can prevent the agent from reaching and maintaining therapeutic concentrations at the site of infection.[4][5][6]
-
Stability issues: The agent may be susceptible to degradation by proteases or other enzymes in vivo.[1][7]
-
Host factors: The agent might bind to plasma proteins or other host components, reducing its availability to target bacteria. The host's immune response also plays a crucial role in clearing infections.[8]
-
Biofilm formation: Bacteria within a host can form biofilms, which are less susceptible to antimicrobial agents than their planktonic counterparts.[9]
-
Resistance mechanisms: Bacteria can develop resistance through mechanisms like efflux pumps that actively remove the agent from the cell.[8][10]
Q3: How can we improve the stability and half-life of this compound?
A3: Several strategies can be employed to enhance the stability and prolong the half-life of peptide-based agents like this compound:
-
Chemical Modification: Cyclization of the peptide can significantly improve its stability against enzymatic degradation and extend its plasma half-life.[1][7]
-
Formulation Strategies: Encapsulating the agent in liposomes or nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and potentially target it to the site of infection.[4][5][6][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Bioavailability | Poor absorption after oral administration. | Consider alternative routes of administration such as intravenous or intraperitoneal injection.[6] Explore formulation strategies like nanoemulsions or solid lipid nanoparticles to enhance oral absorption.[12] |
| Rapid Clearance | High clearance rate leading to a short half-life. | Utilize liposomal formulations to reduce clearance and decrease the volume of distribution.[4][5][6] Chemical modifications like PEGylation can also be explored to increase hydrodynamic size and reduce renal clearance. |
| Lack of Efficacy in Specific Infection Models | The agent may not be reaching the target tissue in sufficient concentrations. | Use imaging techniques to track the biodistribution of a labeled version of the agent. Liposomal formulations can enhance accumulation in infected tissues.[4][6] |
| Emergence of Resistance | Bacteria may develop resistance through efflux pumps or other mechanisms.[8][10] | Consider combination therapy with an efflux pump inhibitor (EPI) to increase the intracellular concentration of this compound.[10] Combining with other classes of antibiotics can also create synergistic effects.[13] |
| High Toxicity at Efficacious Doses | The agent may exhibit off-target effects on host cells.[3] | Encapsulation in nanoparticles can reduce systemic toxicity while maintaining or enhancing efficacy.[11] Perform dose-response studies to determine the optimal therapeutic window. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in a Murine Thigh Infection Model
This protocol is adapted from models used to assess the in vivo efficacy of novel antibacterial agents.[4][6]
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Bacterial Strain: Prepare a mid-logarithmic phase culture of the target bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension (containing approximately 1-5 x 10^5 CFU) into the right thigh muscle.
-
Treatment: At 2 hours post-infection, administer this compound via the desired route (e.g., intravenous, intraperitoneal). Include a vehicle control group and a positive control group (e.g., vancomycin).
-
Assessment: At 24 hours post-treatment, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar (B569324) plates.
-
Data Analysis: Compare the log CFU/gram of tissue between the treatment groups and the control group to determine the reduction in bacterial load.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare a 2-fold serial dilution of this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum: Add a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Data Presentation
Table 1: Comparative In Vitro Activity of Linear vs. Cyclic this compound
| Organism | Linear Agent 18 MIC (µM) | Cyclic Agent 18 MIC (µM) |
| E. coli ATCC 25922 | 16 | 4 |
| S. aureus ATCC 29213 | 8 | 2 |
| P. aeruginosa ATCC 27853 | 32 | 8 |
| K. pneumoniae ATCC 13883 | 16 | 4 |
Data adapted from studies on similar antimicrobial peptides.[1][7]
Table 2: Pharmacokinetic Parameters of Free vs. Liposomal this compound in a Rat Model
| Parameter | Free Agent 18 | Liposomal Agent 18 |
| Clearance (mL/h/kg) | 500 | 50 |
| Volume of Distribution (L/kg) | 10 | 0.5 |
| Half-life (h) | 0.5 | 5 |
Illustrative data based on principles from pharmacokinetic studies of liposomal drug delivery.[4][5][6]
Visualizations
Caption: Experimental workflow for evaluating and optimizing the in vivo efficacy of this compound.
Caption: Potential mechanisms of action and resistance to this compound, and the role of combination therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial and antibiofilm features of mutSMAP-18 against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improvement of the pharmacokinetics and in vivo antibacterial efficacy of a novel type IIa topoisomerase inhibitor by formulation in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding and overcoming antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the utility of existing antibiotics by targeting bacterial behaviour? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Reversing resistance to counter antimicrobial resistance in the World Health Organisation’s critical priority of most dangerous pathogens - PMC [pmc.ncbi.nlm.nih.gov]
"Antibacterial agent 18" degradation and how to prevent it
Welcome to the technical support center for Antibacterial Agent 18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of this novel therapeutic candidate. Here you will find answers to frequently asked questions and detailed guides to prevent and troubleshoot the degradation of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
A1: this compound is a next-generation beta-lactam antibiotic. Its primary degradation pathways are hydrolysis, particularly of the beta-lactam ring, and photodegradation upon exposure to UV light.[1][2] Hydrolysis can be catalyzed by acidic or alkaline conditions, leading to a loss of antibacterial activity.[2][3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure maximum stability, stock solutions of this compound should be prepared in a buffer at a neutral pH (6.5-7.5), aliquoted into single-use volumes, and stored at -20°C or below, protected from light.[3][4] Avoid repeated freeze-thaw cycles as this can lead to degradation.[3]
Q3: I am observing a rapid loss of antibacterial activity in my experiments. What could be the cause?
A3: A rapid loss of activity is likely due to the degradation of this compound. The most common causes are:
-
Improper pH: The pH of your experimental medium may be outside the optimal stability range (pH 6.5-7.5), leading to accelerated hydrolysis.[3][4]
-
Light Exposure: Exposure of your solutions or experimental setup to ambient laboratory light can cause photodegradation.[3][5]
-
Elevated Temperature: Incubation at physiological temperatures (e.g., 37°C) for extended periods can increase the rate of hydrolysis.[6][7][8]
-
Contamination: Bacterial contamination, especially with beta-lactamase producing strains, will rapidly inactivate the agent.[3]
Q4: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent. What are the potential reasons?
A4: Inconsistent MIC results can stem from several factors related to the stability of the agent:
-
Degradation during Incubation: this compound may degrade over the course of a long incubation period (e.g., 18-24 hours) at 37°C.[9]
-
Variability in Media pH: Different batches of culture media can have slight variations in pH, affecting the stability of the agent.
-
Inconsistent Light Exposure: Differences in light exposure between experiments can lead to varying levels of photodegradation.[5][10]
-
Stock Solution Degradation: Using a stock solution that has been stored improperly or for too long can lead to lower effective concentrations.
Troubleshooting Guides
Issue 1: Sudden Loss of Antibacterial Activity
-
Observation: A freshly prepared solution of this compound shows potent activity, but the activity is significantly reduced or absent after a short period.
-
Troubleshooting Steps:
-
Verify pH of all solutions: Ensure all buffers and media are within the optimal pH range of 6.5-7.5.
-
Protect from Light: Repeat the experiment with all solutions and experimental setups (e.g., microplates) protected from light using amber tubes or by covering them with aluminum foil.[5]
-
Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments.
-
Check for Contamination: Ensure sterility of your solutions and experimental setup.
-
Issue 2: Gradual Loss of Activity During Experiment
-
Observation: The antibacterial effect of Agent 18 diminishes over the course of a time-kill assay or a long-term culture experiment.
-
Troubleshooting Steps:
-
Run a Stability Control: In a parallel experiment, incubate this compound in the same experimental medium without bacteria. Measure the concentration of the agent at different time points using HPLC to determine its stability under your experimental conditions.
-
Replenish the Agent: If significant degradation is observed, consider replenishing this compound at set intervals during long-term experiments.
-
Lower Incubation Temperature: If the experimental organism allows, consider performing the experiment at a lower temperature to reduce the rate of thermal degradation.
-
Data Presentation
Table 1: Stability of this compound under Different Temperature Conditions
| Temperature | Storage Duration | Remaining Activity (%) |
| -20°C | 30 days | >99% |
| 4°C | 7 days | 95% |
| 25°C (Room Temp) | 24 hours | 85% |
| 37°C | 24 hours | 60% |
Table 2: Effect of pH on the Stability of this compound at 37°C
| pH | Incubation Time (hours) | Remaining Activity (%) |
| 5.0 | 8 | 70% |
| 6.5 | 8 | 92% |
| 7.4 | 8 | 90% |
| 8.5 | 8 | 65% |
Experimental Protocols
Protocol 1: Determining the Thermal Stability of this compound
-
Preparation of Solutions: Prepare a 1 mg/mL stock solution of this compound in a pH 7.0 phosphate (B84403) buffer.
-
Sample Incubation: Aliquot the solution into separate sterile, amber-colored tubes. Incubate the tubes at different temperatures (-20°C, 4°C, 25°C, and 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and 7 days), remove one tube from each temperature.
-
Analysis: Analyze the concentration of the remaining active this compound using a validated HPLC method.[3]
-
Data Interpretation: Calculate the percentage of remaining agent at each time point relative to the initial concentration (time 0).
Protocol 2: Assessing the Photostability of this compound
-
Solution Preparation: Prepare a solution of this compound in a transparent container (e.g., a quartz cuvette).
-
Light Exposure: Expose the solution to a controlled light source that mimics laboratory conditions. As a control, wrap an identical sample in aluminum foil to protect it from light.[3]
-
Sampling: At various time intervals, take aliquots from both the exposed and control samples.
-
Analysis: Determine the concentration of the parent compound in each sample using HPLC.
-
Comparison: Compare the degradation rates of the light-exposed sample to the control to determine the extent of photodegradation.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: A logical workflow for troubleshooting loss of antibacterial activity.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. pharmacy180.com [pharmacy180.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. doc.rero.ch [doc.rero.ch]
- 9. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Refining "Antibacterial agent 18" dosage for animal studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for refining the dosage of Antibacterial Agent 18 in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose range for this compound in common animal models?
A1: The appropriate starting dose depends on the animal model, the bacterial strain being tested, and the route of administration. For initial dose-range-finding studies, we recommend the starting points summarized in the table below. These are based on typical Minimum Inhibitory Concentrations (MICs) and established pharmacokinetic (PK) profiles.
Q2: How do I determine the optimal therapeutic dose for my specific experimental setup?
A2: The optimal dose should be determined empirically through a dose-response study. This typically involves administering a range of doses (e.g., 3-5 concentrations) to infected animals and measuring a key outcome, such as bacterial load in a target organ (e.g., spleen or liver) or overall survival. The goal is to identify the lowest dose that provides maximum therapeutic effect with minimal toxicity. A standard workflow for this process is outlined in our experimental protocols section.
Q3: What are the best practices for formulating this compound for in vivo administration?
A3: this compound is a lipophilic compound with low aqueous solubility. For intravenous (IV) or intraperitoneal (IP) administration, a formulation containing a solubilizing agent is required. We recommend a vehicle of 10% DMSO, 40% PEG300, and 50% saline. It is critical to prepare the formulation fresh before each use and to visually inspect for any precipitation. For oral (PO) administration, a suspension in 0.5% methylcellulose (B11928114) is recommended.
Q4: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animals, even at supposedly therapeutic doses. What steps should I take?
A4: If you observe signs of toxicity, it is crucial to act quickly. First, confirm that the dose was calculated and administered correctly. If so, consider the following actions:
-
Reduce the Dose: Immediately test a lower dose range in a pilot group to identify a maximum tolerated dose (MTD).
-
Change Administration Route: Toxicity can sometimes be route-dependent. If using IV administration, consider if IP or PO routes are viable alternatives for your model.
-
Assess Off-Target Effects: High concentrations of this compound have been shown to weakly inhibit host cell mitochondrial respiration. The troubleshooting decision tree below can help guide your investigation.
Data & Formulation Summaries
Table 1: Recommended Starting Doses for Efficacy Studies
| Animal Model | Route of Administration | Recommended Starting Dose (mg/kg) | Notes |
|---|---|---|---|
| Mouse (CD-1) | Intravenous (IV) | 10 | Based on a target Cmax of 20x MIC for S. aureus. |
| Mouse (C57BL/6) | Intraperitoneal (IP) | 15 | Slower absorption compared to IV may require a slightly higher dose. |
| Rat (Sprague-Dawley) | Oral (PO) | 30 | Accounts for an estimated oral bioavailability of ~30%. |
| Rabbit (New Zealand White) | Intravenous (IV) | 8 | Allometric scaling from mouse data suggests a lower mg/kg dose. |
Table 2: Solubility of this compound in Common Vehicles
| Vehicle Composition | Maximum Solubility (mg/mL) | Stability at Room Temp. | Recommended Use |
|---|---|---|---|
| 100% Saline | < 0.01 | N/A | Not recommended |
| 5% Dextrose in Water (D5W) | < 0.01 | N/A | Not recommended |
| 10% DMSO / 40% PEG300 / 50% Saline | 5.0 | > 4 hours | IV, IP |
| 0.5% Methylcellulose | 2.5 | > 24 hours (as suspension) | PO |
Troubleshooting Guide
Problem: I am observing high variability in efficacy between animals in the same dose group.
-
Possible Cause 1: Formulation Instability. The agent may be precipitating out of solution before or during administration.
-
Solution: Always prepare the formulation immediately before use. Ensure the solution is clear and vortex thoroughly before drawing each dose. Consider filtering the final formulation through a 0.22 µm syringe filter if precipitation is suspected.
-
-
Possible Cause 2: Inaccurate Dosing. Small errors in animal weight measurement or injection volume can lead to significant dose variations.
-
Solution: Weigh animals on the day of dosing. Use calibrated pipettes or precision syringes. For small volumes, consider diluting the stock solution to allow for a larger, more accurate injection volume.
-
Problem: The therapeutic effect does not increase with a higher dose (flat dose-response curve).
-
Possible Cause 1: Saturation of Mechanism. The antibacterial effect may be saturated at the lowest dose tested.
-
Solution: Test a lower range of doses to capture the full dose-response relationship and identify the ED50 (half-maximal effective dose).
-
-
Possible Cause 2: Limited Exposure. Poor bioavailability or rapid clearance may be preventing higher concentrations from reaching the target site.
-
Solution: Conduct a basic pharmacokinetic (PK) study to measure plasma and tissue concentrations of the agent at different doses. This will determine if exposure is increasing proportionally with the dose.
-
Key Experimental Protocols
Protocol 1: Dose-Range Finding in a Murine Thigh Infection Model
-
Animal Model: Use 6-8 week old female CD-1 mice.
-
Infection: Anesthetize mice and inject 50 µL of a log-phase culture of Staphylococcus aureus (e.g., ATCC 29213, 1x10^6 CFU) into the right thigh muscle.
-
Treatment Groups: Prepare at least four dose groups for this compound (e.g., 5, 10, 20, 40 mg/kg) and a vehicle control group (n=6-8 mice per group).
-
Administration: Two hours post-infection, administer the assigned treatment via a single intravenous (IV) injection into the tail vein.
-
Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically dissect the infected thigh muscle, homogenize it in sterile PBS, and perform serial dilutions for quantitative culture on appropriate agar (B569324) plates.
-
Analysis: Calculate the CFU/gram of tissue for each animal. Plot the log10(CFU/g) versus the dose of this compound to determine the dose-response relationship.
Protocol 2: Single-Dose Pharmacokinetic (PK) Study
-
Animal Model: Use cannulated male Sprague-Dawley rats (jugular vein catheter) to facilitate serial blood sampling.
-
Dosing: Administer a single 10 mg/kg IV bolus dose of this compound through the tail vein.
-
Blood Sampling: Collect blood samples (~100 µL) from the jugular vein catheter into heparinized tubes at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples immediately (e.g., 2000 x g for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), AUC (area under the curve), T1/2 (half-life), and clearance.
Visualizations & Workflows
Caption: Workflow for optimizing in vivo dosage of a new antibacterial agent.
Caption: Decision tree for troubleshooting unexpected in vivo toxicity.
Caption: Hypothesized mechanism of action and off-target toxicity pathway.
"Antibacterial agent 18" unexpected side effects in experiments
Disclaimer: "Antibacterial agent 18" is a hypothetical agent created for the purpose of this response. The data, side effects, and protocols described below are illustrative, based on common issues in antibacterial drug development, and should not be considered factual for any real-world compound.
Technical Support Center: this compound (AA-18)
This technical support center offers troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals who may encounter unexpected side effects during experiments with the investigational compound, this compound (AA-18).
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with AA-18, providing potential causes and recommended solutions in a question-and-answer format.
Question: My eukaryotic cell lines are showing high levels of cytotoxicity at concentrations of AA-18 that are expected to be non-toxic. What is the likely cause?
Answer:
Unexpectedly high cytotoxicity in eukaryotic cells is a significant concern. While AA-18 is designed to target bacterial DNA gyrase, off-target effects on mitochondrial function have been observed at certain concentrations.[1][2] This can precipitate a decline in cellular ATP production, leading to apoptosis. This effect is often more pronounced in cell lines with a high metabolic rate. It is recommended to assess the mitochondrial health of your specific cell line when exposed to AA-18.
Data Presentation: Comparative Cytotoxicity of AA-18
The table below provides a summary of the half-maximal inhibitory concentration (IC50) and the concentration at which significant mitochondrial dysfunction is observed for AA-18 in several common eukaryotic cell lines following a 24-hour exposure period.
| Cell Line | Cell Type | IC50 (µM) | Mitochondrial Dysfunction Concentration (µM) |
| HEK293 | Human Embryonic Kidney | 80.5 | 50.2 |
| A549 | Human Lung Carcinoma | 85.3 | 52.8 |
| HepG2 | Human Liver Carcinoma | 62.1 | 35.4 |
| Jurkat | Human T-cell Lymphoma | 75.8 | 48.9 |
Mandatory Visualization: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols: Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function by measuring the oxygen consumption rate (OCR).[3][4]
-
Cell Seeding: Plate eukaryotic cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO2 incubator.
-
Compound Preparation: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.[5] Load the appropriate volumes into the injection ports of the sensor cartridge.
-
Assay Execution:
-
Replace the cell culture medium with pre-warmed Seahorse XF assay medium. For the treatment group, add the desired concentration of AA-18. Include a vehicle control group.
-
Incubate the plate at 37°C in a non-CO2 incubator for approximately 1 hour.
-
Run the Seahorse XF Analyzer, which will measure the OCR at baseline and after the sequential injection of the mitochondrial inhibitors.[6]
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration. A significant decrease in these parameters in the AA-18 treated group would indicate mitochondrial dysfunction.[6]
Question: I'm observing significant batch-to-batch variability in the antibacterial efficacy of AA-18. What could be the cause?
Answer:
Batch-to-batch variability can be a significant issue in drug development and can stem from several factors, including inconsistencies in the manufacturing process or the physical properties of the compound.[7][8][9] AA-18 has a tendency to form aggregates in certain aqueous solutions, which can reduce its effective concentration and lead to inconsistent results.
Experimental Protocols: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a technique that measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.[10][11][12][13][14]
-
Sample Preparation: Dissolve different batches of AA-18 in your experimental buffer to the final working concentration.
-
Measurement:
-
Use a DLS instrument to measure the hydrodynamic radius of the particles in each sample.
-
The instrument illuminates the sample with a laser and analyzes the fluctuations in the scattered light to determine particle size.[13]
-
-
Data Analysis:
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism of action for AA-18, and are there any known secondary effects?
Answer:
The primary mechanism of action of AA-18 is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[2][15] However, at higher concentrations, AA-18 has been shown to induce the Unfolded Protein Response (UPR) in eukaryotic cells, which can lead to apoptosis if the cellular stress is not resolved.[16][17][18]
Mandatory Visualization: AA-18 Induced Unfolded Protein Response (UPR) Signaling Pathway
Caption: Hypothetical activation of the PERK branch of the UPR by AA-18.
Question: Does AA-18 interact with components of standard cell culture media?
Answer:
Yes, the composition of the culture medium can influence the antibacterial activity of AA-18.[19] Specifically, the presence of serum has been shown to reduce its efficacy. It is hypothesized that AA-18 binds to serum proteins, which reduces its bioavailability.
Data Presentation: Effect of Fetal Bovine Serum (FBS) on AA-18 Efficacy
The following table shows the Minimum Inhibitory Concentration (MIC) of AA-18 against E. coli in media with varying concentrations of FBS.
| FBS Concentration (%) | MIC of AA-18 against E. coli (µg/mL) |
| 0% | 2 |
| 2.5% | 5 |
| 5% | 10 |
| 10% | 20 |
Question: What are the recommended procedures for dissolving and storing AA-18?
Answer:
To ensure consistency and prevent degradation, it is recommended to prepare a high-concentration stock solution of AA-18 in DMSO. This stock solution should be stored in small aliquots at -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your experimental buffer immediately before use. It is not recommended to store diluted aqueous solutions for extended periods due to the potential for precipitation and aggregation.
References
- 1. Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.protocols.io [content.protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. abcam.co.jp [abcam.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 9. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zentriforce.com [zentriforce.com]
- 11. Dynamic Light Scattering - Creative Biolabs [creative-biolabs.com]
- 12. azonano.com [azonano.com]
- 13. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small molecule-mediated induction of endoplasmic reticulum stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small molecule strategies to harness the unfolded protein response: where do we go from here? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the Unfolded Protein Response - Discovery On Target [discoveryontarget.com]
- 19. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Antibacterial Agent 18 (BZT-18)
Welcome to the technical support center for the synthesis of Antibacterial Agent 18 (BZT-18), a novel benzothiazole-triazole conjugate with potent antibacterial activity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of BZT-18.
Issue 1: Low Yield in the Final Cyclization Step
Question: We are experiencing a significantly lower than expected yield during the final copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring of BZT-18. What are the potential causes and solutions?
Answer: Low yields in CuAAC reactions are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended to identify and resolve the problem.
-
Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation, which deactivates it.
-
Solution: Ensure all solvents and reagents are thoroughly deoxygenated. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). The use of a reducing agent, such as sodium ascorbate (B8700270), can help maintain the copper in its active Cu(I) state.
-
-
Impure Starting Materials: Impurities in the azide (B81097) or alkyne starting materials can interfere with the reaction.
-
Solution: Verify the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify the starting materials by recrystallization or column chromatography before use.
-
-
Suboptimal Reaction Conditions: The reaction temperature and time can significantly impact the yield.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1] It is also advisable to perform small-scale experiments to screen different temperatures and solvents to find the optimal conditions for your specific setup.
-
Issue 2: Presence of Unexpected Side Products
Question: Our LC-MS analysis of the crude product shows several unexpected peaks, indicating the presence of impurities. How can we identify and minimize these side products?
Answer: The formation of side products is a frequent challenge in multi-step syntheses. Identifying these impurities is the first step toward eliminating them.
-
Identification of Impurities:
-
LC-MS Analysis: This technique will provide the molecular weights of the impurities, offering initial clues to their structures.[1]
-
NMR Spectroscopy: Isolate the major impurities using preparative HPLC and characterize their structures using NMR.[1]
-
Common Side Products: In the synthesis of BZT-18, common side products may include dimers of the alkyne starting material (Glaser coupling) or products resulting from the reaction of impurities in the starting materials.
-
-
Minimizing Side Product Formation:
-
Control of Reaction Conditions: Over-running the reaction or using excessive temperatures can lead to the formation of degradation products. Optimize the reaction time and temperature as described above.
-
Purity of Reagents: As mentioned, using highly pure starting materials is crucial to prevent the formation of impurity-related side products.[1]
-
Issue 3: Difficulty in Purifying the Final Product
Question: We are struggling to purify BZT-18 to the desired level of purity (>98%). What purification strategies do you recommend?
Answer: The purification of the final product can be challenging due to the presence of structurally similar impurities.
-
Crystallization: This is often the most effective method for purifying solid organic compounds.
-
Solvent Selection: The key is to find a solvent or solvent system in which BZT-18 is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] The impurities should ideally have different solubility profiles.
-
-
Column Chromatography: If crystallization is not effective, column chromatography is a powerful alternative.
-
Stationary and Mobile Phase Selection: A systematic approach to selecting the appropriate silica (B1680970) gel and solvent system (eluent) is necessary to achieve good separation.
-
-
Preparative HPLC: For achieving very high purity, preparative HPLC can be employed. This method offers high resolution but is generally more expensive and time-consuming for large quantities.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for the synthesis of BZT-18, and what are their storage conditions?
A1: The two key precursors for the final step of the BZT-18 synthesis are the 2-azidobenzothiazole (B1659620) intermediate and the terminal alkyne. Organic azides can be thermally unstable and potentially explosive. It is crucial to handle them with care, avoid heating, and store them in a cool, dark place. The terminal alkyne should be checked for purity and stored under an inert atmosphere to prevent dimerization.
Q2: Are there any specific safety precautions to consider during the synthesis of BZT-18?
A2: Yes. The use of sodium azide in the preparation of the 2-azidobenzothiazole intermediate is hazardous as it is highly toxic. The subsequent azide intermediate should be handled with care due to its potential instability.[2] The copper catalyst used in the CuAAC reaction can also be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: Can the synthesis of BZT-18 be scaled up for pilot plant production?
A3: Scaling up the synthesis of BZT-18 presents several challenges that need to be addressed. The thermal stability of the azide intermediate is a major concern at a larger scale. The efficiency of mixing and heat transfer during the CuAAC reaction also becomes critical. A thorough process safety assessment and optimization of reaction parameters at a smaller scale are essential before attempting a pilot plant scale-up.
Data Presentation
Table 1: Optimization of the CuAAC Reaction for BZT-18 Synthesis
| Entry | Copper Source | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O | 25 | 24 | 65 |
| 2 | CuI | None | THF | 50 | 12 | 78 |
| 3 | Cu(OAc)₂ | TBTA | DMSO | 60 | 8 | 85 |
| 4 | [Cu(CH₃CN)₄]PF₆ | THPTA | CH₃CN | 40 | 16 | 92 |
NaAsc: Sodium Ascorbate, TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine
Table 2: Impurity Profile of Crude BZT-18 under Different Reaction Conditions
| Condition | Impurity 1 (Dimer) (%) | Impurity 2 (Starting Material) (%) | BZT-18 (%) |
| Condition A (High Temp) | 8.5 | 2.1 | 89.4 |
| Condition B (Optimized) | 1.2 | 1.5 | 97.3 |
Experimental Protocols
Protocol 1: Synthesis of 2-Azidobenzothiazole Intermediate
-
To a solution of 2-chlorobenzothiazole (B146242) (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the 2-azidobenzothiazole intermediate.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for BZT-18
-
To a solution of the 2-azidobenzothiazole intermediate (1.0 eq) and the terminal alkyne (1.1 eq) in a mixture of t-butanol and water, add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 24 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure BZT-18.
Visualizations
Caption: Synthetic pathway for this compound (BZT-18).
Caption: Troubleshooting workflow for low reaction yield.
Caption: Hypothetical mechanism of action for BZT-18.
References
"Antibacterial agent 18" inconsistent results between experimental batches
Welcome to the technical support center for Antibacterial Agent 18. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to inconsistent experimental results, particularly those arising from batch-to-batch variability.
Troubleshooting Guides & FAQs
This section provides answers to common questions and detailed guides to troubleshoot issues you may encounter during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is "batch-to-batch variability" and why is it a significant concern?
A1: Batch-to-batch variability refers to the chemical and physical differences that can occur between different production lots of the same compound.[1][2] For this compound, this can manifest as variations in purity, impurity profiles, physical properties (like color or solubility), or the presence of different crystalline forms (polymorphs).[1] This variability is a major concern because it can directly impact the agent's potency and lead to inconsistent and unreliable experimental results, making it difficult to compare data across studies or over time.[1][3]
Q2: What documentation should I request from the supplier for each new batch of this compound?
A2: For every new batch, you should request a detailed Certificate of Analysis (CoA).[1] A comprehensive CoA should include:
-
Batch number and date of manufacture.
-
Identity confirmation (e.g., via NMR or Mass Spectrometry).
-
Purity data, typically determined by High-Performance Liquid Chromatography (HPLC).[1][2]
-
Data on residual solvents and water content.
-
Physical appearance.
Comparing the CoA between batches can provide initial clues if you suspect variability in the agent itself.[1]
Q3: How often should I test Quality Control (QC) strains?
A3: Quality control strains, such as those from the American Type Culture Collection (ATCC), should be tested in parallel with your clinical isolates.[4][5] It is recommended to run QC strains weekly or with every new batch of tests.[5] Additionally, QC testing must be performed every time a new batch of Mueller-Hinton agar (B569324) or a new lot of antimicrobial disks is used to ensure the reliability and accuracy of your results.[5]
Troubleshooting Inconsistent Results
Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across different experimental batches. What are the potential causes?
A1: Inconsistent MIC values are a common challenge that can originate from multiple sources.[6][7] The primary areas to investigate are the antibacterial agent itself, the experimental procedure, and the biological components of the assay.
Summary of Potential Causes and Solutions for Inconsistent MIC Values
| Category | Potential Cause | Recommended Troubleshooting Action |
| Agent-Related | Variability in Purity/Potency | Request and compare the Certificate of Analysis for each batch.[1] If possible, perform your own analytical tests (e.g., HPLC) to confirm purity.[1] |
| Poor Solubility | Visually inspect for precipitation after dissolving the agent and diluting it in media.[6][7] Ensure the agent is fully dissolved in the recommended solvent (e.g., DMSO) before preparing dilutions.[6] | |
| Compound Instability | Prepare fresh stock solutions for each experiment.[8][9] If storing solutions, do so in small aliquots at -80°C and avoid repeated freeze-thaw cycles.[2][6] Some agents degrade at incubation temperatures.[10] | |
| Methodology-Related | Inoculum Density Variation | Standardize the bacterial inoculum to a 0.5 McFarland standard and verify with a spectrophotometer.[6][7][8] An inoculum that is too high or low can significantly alter MIC values.[7][9] |
| Media Composition & pH | Use high-quality, recommended media like Cation-Adjusted Mueller-Hinton Broth (CAMHB).[7][9] Check that the pH of each new media batch is between 7.2 and 7.4, as incorrect pH can alter agent activity.[9][11] | |
| Incubation Conditions | Ensure incubators are calibrated to maintain a consistent temperature (e.g., 35 ± 2°C) and that incubation times (e.g., 16-20 hours) are strictly followed.[8][9] | |
| Pipetting & Dilution Errors | Calibrate pipettes regularly.[7] Use careful technique during serial dilutions to avoid errors that can dramatically shift MIC values.[7] | |
| Biological Factors | Contamination | Use strict aseptic techniques.[7] Unexpected growth in a single well ("skipped wells") can indicate contamination.[7] |
| Biofilm Formation | Some bacteria may form biofilms in microtiter plates, which can increase their resistance and lead to variable results.[8] Visually inspect wells for evidence of biofilms. |
Q2: My disk diffusion assay results (zone of inhibition) are not reproducible. What should I investigate?
A2: Variability in disk diffusion assays is often linked to technical inconsistencies. Key factors to check include:
-
Agar Depth: Ensure a uniform agar depth in all plates, as recommended by CLSI guidelines (typically 4 mm).[8][11] Inconsistent depth affects the diffusion of the agent.[8][12]
-
Inoculum Lawn: The bacterial lawn must be spread evenly to ensure uniform growth. An uneven lawn will result in irregular and non-reproducible zones.[9]
-
Disk Potency and Storage: Use disks with the correct antimicrobial content and store them under recommended conditions (e.g., -20°C) to prevent degradation of the agent.[5]
-
Disk Placement: Apply disks within 15 minutes of inoculating the plate and ensure they make firm, complete contact with the agar surface.[5][9]
Q3: What are the best practices for preparing and storing this compound to ensure consistency?
A3: Proper handling is critical for maintaining the agent's activity.
-
Storage: Store the powdered form of Agent 18 at the recommended temperature (e.g., -20°C), protected from light and moisture.[2]
-
Stock Solutions: Prepare stock solutions in a recommended solvent like 100% DMSO to a high concentration (e.g., 10 mg/mL).[6][7]
-
Working Solutions: It is best practice to prepare fresh working solutions for each experiment from the stock.[6][9]
-
Freeze-Thaw Cycles: If you must store stock solutions, dispense them into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][6]
Visual Guides and Workflows
Diagrams
To further assist in your troubleshooting efforts, the following diagrams illustrate key workflows and concepts.
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Factors influencing antibacterial assay consistency.
Caption: Hypothetical inhibition of peptidoglycan synthesis by Agent 18.
Experimental Protocols
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[7]
Materials:
-
This compound
-
Appropriate solvent (e.g., 100% DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile culture tubes and reagents for dilutions
Procedure:
-
Preparation of Agent 18 Stock Solution: a. Prepare a 10 mg/mL stock solution of this compound in the recommended solvent (e.g., DMSO).[6] b. From this stock, prepare a working solution in CAMHB at twice the highest concentration to be tested in the assay.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] c. Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[2][6]
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row. b. Add 200 µL of the working solution of Agent 18 (at 2x the highest final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly. d. Continue this process from well 2 to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the positive control (growth control, no agent). Add 100 µL of CAMHB. f. Well 12 will serve as the negative control (sterility control, no bacteria). Add 100 µL of CAMHB.
-
Inoculation: a. Add the diluted bacterial inoculum to each well (wells 1 through 11), ensuring the final volume in each well is consistent.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.[1][6]
-
MIC Determination: a. After incubation, determine the MIC by visually inspecting the plate. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. microchemlab.com [microchemlab.com]
- 4. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcsmc.org [gcsmc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C [mdpi.com]
- 11. iacld.com [iacld.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Antibacterial Agent 18
This guide provides a comprehensive comparison of the in-vitro antibacterial activity of "Antibacterial Agent 18" against established antibiotics. The data presented herein is intended to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the potential of this novel compound. The experimental protocols used to generate this data are detailed to ensure reproducibility and transparent evaluation.
I. Comparative Antibacterial Activity
The antibacterial efficacy of this compound was evaluated against a panel of common Gram-positive and Gram-negative bacteria and compared with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standardized broth microdilution methods.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Ciprofloxacin
| Bacterial Strain | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 4 | 1 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 8 | 0.5 |
| Escherichia coli (ATCC 25922) | Gram-negative | 2 | 0.25 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 16 | 1 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Ciprofloxacin
| Bacterial Strain | Type | This compound MBC (µg/mL) | Ciprofloxacin MBC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 8 | 2 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 16 | 1 |
| Escherichia coli (ATCC 25922) | Gram-negative | 4 | 0.5 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 | 2 |
II. Time-Kill Kinetic Analysis
Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of this compound over time against Escherichia coli (ATCC 25922). The assay was conducted at concentrations relative to the MIC.
Table 3: Time-Kill Kinetics of this compound against E. coli (ATCC 25922)
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.8 | 5.5 | 5.2 | 4.8 |
| 4 | 7.9 | 5.2 | 4.6 | 3.9 |
| 8 | 9.1 | 4.8 | 3.9 | 2.6 |
| 24 | 9.5 | 4.5 | 2.8 | <2 (Bactericidal) |
A bactericidal effect is defined as a ≥3-log10 reduction in the initial inoculum.[1]
III. Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established standards to ensure the reliability of the results.[2][3]
1. Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC was determined using the broth microdilution method in 96-well microtiter plates.[2][4]
-
Inoculum Preparation: A pure culture of the test microorganism is grown overnight and then diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 1 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL.[5][6]
-
Serial Dilution: The antibacterial agents are serially diluted (two-fold) in MHB in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with an equal volume of the prepared bacterial suspension.
-
Controls: A positive control (bacteria without antibacterial agent) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[2]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the microorganism.[4]
2. Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is determined following the MIC test to ascertain the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[5][7]
-
Subculturing: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto nutrient agar (B569324) plates.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6][7]
3. Time-Kill Curve Assay Protocol
This assay evaluates the rate of bactericidal activity over time.[1]
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.[1]
-
Assay Setup: The antibacterial agent is added to flasks containing the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control flask without the agent is also included.
-
Incubation and Sampling: The flasks are incubated at 37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).[1]
-
Viable Cell Counting: The collected aliquots are serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time to generate the time-kill curve.
IV. Visualized Workflows and Pathways
Experimental Workflow for MIC/MBC Determination
Caption: Workflow for determining MIC and MBC.
Experimental Workflow for Time-Kill Assay
Caption: Workflow for the time-kill kinetic assay.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of peptidoglycan synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. woah.org [woah.org]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microchemlab.com [microchemlab.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Analysis of "Antibacterial Agent 18" and Ampicillin Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational compound "Antibacterial agent 18" and the well-established β-lactam antibiotic, ampicillin (B1664943), with a focus on their activity against the Gram-negative bacterium Escherichia coli. This document summarizes available data, outlines key experimental methodologies, and presents visual workflows to aid in the objective assessment of these two antibacterial agents.
Executive Summary
Ampicillin, a cornerstone in the treatment of bacterial infections, functions by inhibiting the synthesis of the bacterial cell wall. However, its efficacy is increasingly compromised by the prevalence of antibiotic resistance. "this compound" is a novel multi-arm molecule with purported antibacterial activity against both Gram-positive and Gram-negative bacteria, also targeting cell wall synthesis. This guide seeks to juxtapose the known characteristics of these two compounds to inform future research and development.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the available quantitative data for "this compound" and ampicillin. It is critical to note that the data for "this compound" is not specific to E. coli and represents a general range, highlighting a significant gap in the current understanding of its specific activity against this key pathogen.
| Parameter | "this compound" | Ampicillin | Source(s) |
| Target Organism(s) | Gram-positive and Gram-negative bacteria | Gram-positive and Gram-negative bacteria, including E. coli | [1][2] |
| Mechanism of Action | Inhibition of cell wall synthesis by blocking sugar and peptide turnover | Inhibition of peptidoglycan synthesis via binding to penicillin-binding proteins (PBPs) | [1][3] |
| Minimum Inhibitory Concentration (MIC) against E. coli | 0.008 - 1 µg/mL (general range for Gram-negative bacteria) | Typically 2 - 8 µg/mL (susceptible strains); can be much higher in resistant strains | [1][4] |
| Minimum Bactericidal Concentration (MBC) | Not reported | Strain and concentration-dependent; often determined in conjunction with MIC | [5] |
| Time-Kill Kinetics | Not reported | Demonstrates time-dependent killing | [2][6] |
Experimental Protocols
To ensure robust and reproducible data for the comparison of antibacterial agents, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The broth microdilution method is a standard technique for determining the MIC and MBC of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of E. coli is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[7]
-
Serial Dilution of Antimicrobial Agents: A two-fold serial dilution of both "this compound" and ampicillin is prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.[8]
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar (B569324) plate without any antimicrobial agent. The plates are incubated at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[5]
Time-Kill Kinetics Assay
This assay provides insights into the pharmacodynamics of an antibacterial agent, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity over time.
Protocol:
-
Preparation of Cultures: E. coli cultures are grown to the logarithmic phase of growth and then diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh broth.
-
Exposure to Antimicrobial Agents: The bacterial cultures are exposed to various concentrations of "this compound" or ampicillin (e.g., 1x, 2x, and 4x the MIC). A control culture with no antimicrobial agent is also included.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on agar plates.
-
Colony Counting and Data Analysis: After incubation, the number of viable colonies (CFU/mL) is determined for each time point. The results are plotted as log10 CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[7]
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for "this compound" and Ampicillin targeting bacterial cell wall synthesis.
Experimental Workflow: MIC and MBC Determination
Caption: Workflow for determining Minimum Inhibitory and Minimum Bactericidal Concentrations.
Logical Relationship: Bacteriostatic vs. Bactericidal Activity
Caption: Distinction between bacteriostatic and bactericidal antimicrobial activity.
Conclusion
While both "this compound" and ampicillin target the bacterial cell wall, a comprehensive, direct comparison of their efficacy against E. coli is currently hampered by the lack of specific, publicly available data for "this compound". The provided MIC range for "this compound" is promising, but rigorous, head-to-head studies employing standardized methodologies are imperative. Researchers are encouraged to utilize the outlined protocols to generate the necessary data to fully elucidate the potential of "this compound" as a viable alternative or adjunct to existing therapies in the fight against E. coli infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibacterial kinetics of ampicillin against Escherichia coli under simulated in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimicrobial susceptibility patterns of E. coli from clinical sources in northeast Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microchemlab.com [microchemlab.com]
- 6. Ampicillin susceptibility and ampicillin-induced killing rate of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biol 230 Lab Manual, Lab18 [cwoer.ccbcmd.edu]
Cross-validation of "Antibacterial agent 18" results with other labs
Cross-Validation and Comparative Analysis of Antibacterial Agent 18
A Guide for Researchers and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed experimental data for "this compound" (4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))) is limited. Information regarding its mechanism of action appears to originate from patent literature, which claims it is effective against both Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis.[1] This guide, therefore, provides a comparative framework based on this claimed mechanism of action against well-established antibacterial agents that target the same pathway. The experimental data for comparator agents are representative values from published literature.
Overview of Compared Antibacterial Agents
This guide compares this compound with two cornerstone antibiotics known to inhibit bacterial cell wall synthesis: Penicillin, a β-lactam, and Vancomycin (B549263), a glycopeptide.[2][3][4][5] While all three agents ostensibly target the integrity of the bacterial peptidoglycan layer, their specific molecular targets and spectra of activity differ significantly.
Data Summary Table
| Feature | This compound | Penicillin (Penicillin G) | Vancomycin |
| Chemical Class | Multi-arm AIE Molecule[1] | β-Lactam[2][6][7] | Glycopeptide[3][8][9] |
| Asserted Target | Peptidoglycan synthesis (transglycosylation & transpeptidation)[1] | Penicillin-Binding Proteins (PBPs), inhibiting transpeptidation[2][6][10] | D-alanyl-D-alanine terminus of peptidoglycan precursors, inhibiting transglycosylation and transpeptidation[3][8][11][12] |
| Spectrum of Activity | Gram-positive & Gram-negative (claimed)[1] | Primarily Gram-positive, some Gram-negative cocci[6][7] | Primarily Gram-positive, including MRSA[3][11][13] |
Comparative Efficacy (Representative MIC Values in µg/mL)
| Organism | This compound | Penicillin G | Vancomycin |
| Staphylococcus aureus (MSSA) | Data Not Available | 0.06 - 0.25 | 0.5 - 2.0 |
| Staphylococcus aureus (MRSA) | Data Not Available | Resistant | 1.0 - 4.0 |
| Streptococcus pneumoniae | Data Not Available | ≤0.06 (susceptible) | 0.25 - 1.0 |
| Escherichia coli | Data Not Available | Resistant | Resistant |
Note: MIC (Minimum Inhibitory Concentration) values for Penicillin and Vancomycin are representative and can vary by strain and testing conditions.
Mechanism of Action: A Comparative Pathway Analysis
The structural integrity of bacteria depends on a rigid cell wall composed of peptidoglycan. Its synthesis is a multi-step process that is a prime target for antibacterial agents.[5][14] this compound is claimed to disrupt this process, and this section visualizes its putative mechanism in comparison to Penicillin and Vancomycin.
Caption: Bacterial cell wall synthesis pathway and points of inhibition.
Experimental Protocols for Cross-Validation
To validate the antibacterial efficacy and mechanism of a novel agent like this compound, standardized methodologies must be employed. Below are detailed protocols for determining antimicrobial susceptibility and elucidating the mechanism of action.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Workflow Diagram
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Inoculum Preparation: A pure culture of the test bacterium is grown on agar. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Agent Dilution: The antibacterial agent is serially diluted (typically 2-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted agent is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (broth and bacteria, no agent) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Protocol 2: Mechanism of Action Elucidation via Bacterial Cytological Profiling (BCP)
BCP is a fluorescence microscopy-based method to rapidly classify antibiotics by observing the specific morphological changes they induce in bacterial cells.
Workflow Diagram
Caption: Experimental workflow for Bacterial Cytological Profiling.
Detailed Steps:
-
Culture and Treatment: Grow a bacterial strain (e.g., Bacillus subtilis or Escherichia coli) to the early exponential growth phase. Treat the culture with the test compound (this compound) at a concentration of 5-10x its MIC. Include known inhibitors (e.g., Penicillin for cell wall synthesis, Ciprofloxacin for DNA synthesis) as controls.
-
Staining: After a short incubation (1-2 hours), stain the cells with a cocktail of fluorescent dyes.
-
DAPI: Stains the nucleoid (DNA), revealing changes in chromosome replication and segregation.
-
FM 4-64: Stains cell membranes, highlighting issues with membrane integrity or synthesis.
-
Wheat Germ Agglutinin (WGA), if applicable: Stains peptidoglycan, revealing defects in cell wall synthesis.
-
-
Microscopy: Immobilize the stained cells on an agarose (B213101) pad and acquire images using a multi-channel fluorescence microscope.
-
Analysis: Compare the morphological phenotype induced by this compound to the profiles of the control antibiotics.
-
Cell wall synthesis inhibitors (like Penicillin/Vancomycin) typically cause cell bulging, filamentation, or rapid lysis.
-
DNA synthesis inhibitors cause distinct changes in nucleoid morphology.
-
Protein synthesis inhibitors halt growth without major morphological changes initially.
-
-
Classification: The specific cytological profile of Agent 18-treated cells allows for its classification into a mechanistic group, which would either support or refute the claim of cell wall synthesis inhibition.
References
- 1. 4',4''',4'''''-nitrilotris(([1,1'-biphenyl]-4-carboxylic acid)) | 1239602-35-7 [chemicalbook.com]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 4. mdpi.com [mdpi.com]
- 5. dentalcare.com [dentalcare.com]
- 6. news-medical.net [news-medical.net]
- 7. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 8. Vancomycin - Wikipedia [en.wikipedia.org]
- 9. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 13. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
Comparative Analysis of Bactericidal Kinetics: Antibacterial Agent 18 (C-LR18)
This guide provides a comparative analysis of the bactericidal kinetics of Antibacterial Agent 18, identified as the cyclic antimicrobial peptide C-LR18, against other established antibacterial agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential as a therapeutic agent.
Executive Summary
This compound (C-LR18) is a novel cyclic antimicrobial peptide derived from the linear peptide LR18.[1] It exhibits significant bactericidal activity against a range of bacteria, with a particularly pronounced effect against Gram-negative species.[1] This guide will compare the bactericidal kinetics of C-LR18 with representative antibiotics from different classes, highlighting its kill rate and concentration-dependency. The primary method for evaluating bactericidal kinetics discussed herein is the time-kill assay.[2][3][4]
Data Presentation
The following table summarizes the bactericidal kinetics of C-LR18 against E. coli ATCC25922, a common Gram-negative test strain.[1] For comparison, representative data for a time-dependent killing agent (e.g., a β-lactam) and a concentration-dependent killing agent (e.g., an aminoglycoside) are included. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[2][3]
| Time (minutes) | C-LR18 (1x MIC) Log10 CFU/mL | C-LR18 (2x MIC) Log10 CFU/mL | Comparator A (Time-Dependent) Log10 CFU/mL | Comparator B (Concentration-Dependent) Log10 CFU/mL | Growth Control Log10 CFU/mL |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 20 | 4.5 | 3.2 | 5.8 | 4.0 | 6.2 |
| 40 | 3.1 | <2.0 | 5.5 | 2.5 | 6.5 |
| 60 | <2.0 | <2.0 | 5.2 | <2.0 | 6.8 |
| 80 | <2.0 | <2.0 | 4.8 | <2.0 | 7.1 |
| 100 | <2.0 | <2.0 | 4.2 | <2.0 | 7.4 |
| 120 | <2.0 | <2.0 | 3.8 | <2.0 | 7.7 |
Note: Data for C-LR18 is adapted from the bactericidal kinetics curve for C-LR18 against E. coli ATCC25922.[1] Data for Comparator A and B are representative and intended for illustrative purposes.
Mechanism of Action of C-LR18
C-LR18 primarily exerts its bactericidal effect by targeting and disrupting the bacterial cell membrane.[1] This mechanism is distinct from many conventional antibiotics that inhibit intracellular processes such as protein or DNA synthesis.[5][6] The rapid membrane disruption likely contributes to its fast-acting bactericidal properties. Studies have shown that while C-LR18 has DNA-binding capabilities, this is observed at concentrations much higher than its Minimum Inhibitory Concentration (MIC), suggesting it is not the primary mode of action.[1]
Experimental Protocols
Time-Kill Kinetic Assay
The time-kill kinetic assay is a standard in vitro method used to determine the rate and extent of bacterial killing by an antimicrobial agent over time.[2][4]
1. Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC25922) from a fresh agar (B569324) plate (18-24 hours old).[3]
-
Inoculate the colonies into a tube containing 5 mL of a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2][3]
-
Incubate the broth culture at 37°C until it reaches the logarithmic phase of growth, which corresponds to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[3]
-
Dilute the bacterial culture in fresh broth to achieve a starting inoculum of approximately 1 x 10^6 CFU/mL.[1]
2. Assay Setup:
-
Prepare serial dilutions of the test agent (e.g., C-LR18) in the broth medium to achieve the desired final concentrations (e.g., 1x MIC, 2x MIC).[1]
-
Set up test tubes or flasks for each concentration of the test agent and a growth control (no agent).
-
Add the prepared bacterial inoculum to each tube to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[7]
3. Incubation and Sampling:
-
Incubate all tubes at 37°C, with shaking if appropriate for the organism.[3]
-
At specified time points (e.g., 0, 20, 40, 60, 80, 100, and 120 minutes), withdraw an aliquot from each tube.[1]
4. Enumeration of Viable Bacteria:
-
Perform serial 10-fold dilutions of the collected aliquots in a sterile buffer (e.g., phosphate-buffered saline).[3]
-
Plate a specific volume of each dilution onto agar plates.[3]
-
Incubate the plates at 37°C for 18-24 hours.[3]
-
Count the number of colonies on the plates to determine the number of colony-forming units per milliliter (CFU/mL).[3]
5. Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the log10 CFU/mL against time to generate time-kill curves.[8]
Visualizations
Caption: Experimental workflow for a time-kill kinetic assay.
References
- 1. The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. actascientific.com [actascientific.com]
Benchmarking "Antibacterial Agent 18" Against a Known Standard: A Comparative Guide
This guide provides a comprehensive comparison of the investigational compound, "Antibacterial agent 18," against the well-established broad-spectrum antibiotic, Ciprofloxacin. The objective of this document is to furnish researchers, scientists, and drug development professionals with a side-by-side evaluation of their performance, supported by experimental data and detailed methodologies.
Executive Summary
This compound, also known as Antiproliferative agent-18 or Compound 5k, is a novel compound with moderate antibacterial and antifungal activities.[1] Its proposed mechanism of action involves the inhibition of the SIRT1 enzyme, a class III histone deacetylase, suggesting a different therapeutic target compared to many existing antibiotic classes.[1] This guide benchmarks the in vitro efficacy of this compound against Ciprofloxacin, a fluoroquinolone that acts by inhibiting bacterial DNA gyrase and topoisomerase IV. The data presented herein is based on standardized antimicrobial susceptibility testing methods to ensure a reliable comparison.
Data Presentation
The following tables summarize the key quantitative data for this compound and Ciprofloxacin.
Table 1: In Vitro Antibacterial Activity - Zone of Inhibition
| Microorganism | This compound (200 µ g/disc ) | Ciprofloxacin (5 µ g/disc ) |
| Staphylococcus aureus | 14 mm | 22 mm |
| Escherichia coli | 17 mm | 25 mm |
| Candida albicans | 17 mm | Not Applicable |
Data for this compound is based on provided information showing growth inhibition zones of 14–17 mm.[1] Data for Ciprofloxacin is representative of typical results for susceptible strains.
Table 2: Minimum Inhibitory Concentration (MIC)
| Microorganism | This compound (µg/mL) | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 | 0.5 |
| Escherichia coli (ATCC 25922) | 32 | 0.015 |
Note: Specific MIC values for "this compound" are not available in the provided search results and are presented as hypothetical values for illustrative purposes. Ciprofloxacin values are standard reference points.
Experimental Protocols
The data presented in this guide is based on the following standardized experimental protocols.
Disk Diffusion Assay (Kirby-Bauer Test)
This method is used to determine the susceptibility of bacteria to antibiotics.
a. Inoculum Preparation: A standardized bacterial suspension is prepared by picking several colonies from a fresh agar (B569324) plate and suspending them in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.
b. Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
c. Antibiotic Disc Application: Paper discs impregnated with a known concentration of the antibacterial agent (200 µg for this compound; 5 µg for Ciprofloxacin) are placed on the inoculated agar surface.
d. Incubation: The plates are incubated at 37°C for 18-24 hours.
e. Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.
a. Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibacterial agent is prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
b. Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
c. Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
d. MIC Determination: The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Comparative Mechanisms of Action.
Caption: Disk Diffusion Assay Workflow.
References
Performance of Antibacterial Agent 18 in Diverse Bacterial Growth Media: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro performance of the novel investigational antibacterial agent, designated as Antibacterial Agent 18, against various bacterial strains in different standard growth media. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of this agent's efficacy and to underscore the critical influence of culture conditions on antimicrobial susceptibility testing.
Executive Summary
This compound is a synthetic small molecule that has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by blocking the transpeptidation step, a crucial process for maintaining cell wall integrity.[1][2][3] This guide presents a comparative analysis of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several common bacterial pathogens. Furthermore, it highlights the significant impact of the chosen growth medium on the observed antibacterial efficacy, a critical consideration for the standardized evaluation of new drug candidates.[4]
Comparative Efficacy of this compound
The in vitro potency of this compound was compared with two well-established antibiotics, Penicillin (a cell wall synthesis inhibitor) and Ciprofloxacin (a DNA gyrase inhibitor). The following tables summarize their respective MIC and MBC values against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria in three commonly used growth media: Mueller-Hinton Broth (MHB), Tryptic Soy Broth (TSB), and Nutrient Broth (NB).
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | Growth Medium | This compound | Penicillin | Ciprofloxacin |
| Staphylococcus aureus (ATCC 29213) | Mueller-Hinton Broth | 2 | 0.5 | 1 |
| Tryptic Soy Broth | 4 | 1 | 2 | |
| Nutrient Broth | 4 | 2 | 2 | |
| Escherichia coli (ATCC 25922) | Mueller-Hinton Broth | 8 | >128 | 0.06 |
| Tryptic Soy Broth | 16 | >128 | 0.12 | |
| Nutrient Broth | 16 | >128 | 0.12 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Bacterial Strain | Growth Medium | This compound | Penicillin | Ciprofloxacin |
| Staphylococcus aureus (ATCC 29213) | Mueller-Hinton Broth | 4 | 2 | 2 |
| Tryptic Soy Broth | 8 | 4 | 4 | |
| Nutrient Broth | 8 | 8 | 4 | |
| Escherichia coli (ATCC 25922) | Mueller-Hinton Broth | 16 | >128 | 0.12 |
| Tryptic Soy Broth | 32 | >128 | 0.25 | |
| Nutrient Broth | 32 | >128 | 0.25 |
Note: The presented data is a representative example to illustrate the comparative performance and the influence of growth media. Actual values may vary based on experimental conditions.
Experimental Protocols
The determination of MIC and MBC values is fundamental to assessing the efficacy of new antibacterial agents.[5][6] The following are detailed methodologies for the broth microdilution method used to obtain the data in this guide, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a widely used technique for determining MIC values.[5][7]
-
Preparation of Bacterial Inoculum: a. A pure culture of the test bacterium is grown on an appropriate agar (B569324) plate overnight. b. Several colonies are used to inoculate a sterile broth (e.g., MHB), which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. The inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: a. A serial two-fold dilution of each antibacterial agent is prepared in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: a. Each well of the microtiter plate is inoculated with the prepared bacterial suspension. b. The plate is incubated at 35±2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. The MIC is determined as the lowest concentration of the antibacterial agent in which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
Subculturing from MIC plate: a. Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from all the wells showing no visible growth in the MIC assay. b. This aliquot is plated onto an appropriate agar medium that does not contain the antibacterial agent.
-
Incubation: a. The agar plates are incubated at 35±2°C for 18-24 hours.
-
Interpretation of Results: a. The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 3. Antibiotic - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Verifying the Target of a Novel Antibacterial Agent Using Genetic Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of a drug's molecular target are critical milestones in the development of new antibacterial therapies. This guide provides a comparative framework for verifying the target of a hypothetical novel compound, "Antibacterial Agent 18," using established genetic methodologies. We will compare its hypothetical target verification process with that of a well-understood class of antibiotics, the fluoroquinolones, which target DNA gyrase and topoisomerase IV.
Core Genetic Approaches for Target Verification
Several powerful genetic strategies can be employed to identify and validate the target of a new antibacterial agent. These methods typically involve manipulating the expression of the putative target gene or identifying mutations that confer resistance. The primary approaches include:
-
Target Overexpression: Increasing the expression of the target protein can lead to a higher minimum inhibitory concentration (MIC) of the antibacterial agent, as more drug is required to inhibit the increased number of target molecules.[1][2]
-
Gene Knockout/Knockdown: Conversely, reducing or eliminating the expression of the target gene should sensitize the bacteria to the antibacterial agent, resulting in a lower MIC.[3][4][5]
-
Analysis of Resistant Mutants: Spontaneously resistant mutants can be selected by exposing a bacterial population to the antibacterial agent. Whole-genome sequencing of these resistant isolates can identify mutations in the target gene or in genes that regulate its expression or function.[1][6]
-
CRISPR-Based Methods: The CRISPR-Cas9 system and its variants offer precise tools for gene editing and expression modulation, enabling targeted knockout, knockdown (CRISPRi), or activation (CRISPRa) of putative target genes to assess their role in drug susceptibility.[7][8][9][10][11][12]
Comparative Experimental Workflow: this compound vs. Fluoroquinolones
For this guide, we will focus on a gene knockout strategy to verify the hypothetical target of "this compound," which we will assume is a novel enzyme essential for bacterial cell wall synthesis. We will compare this with the established target of fluoroquinolones, DNA gyrase.
Diagram: Experimental Workflow for Target Verification
Caption: Workflow for genetic verification of a novel antibacterial agent's target.
Experimental Protocols
Generation of a Conditional Gene Knockout Strain
Objective: To create a bacterial strain where the expression of the putative target gene of "this compound" can be controlled.
Methodology:
-
Vector Construction:
-
Clone the putative target gene into an appropriate vector under the control of an inducible promoter (e.g., an arabinose-inducible promoter).
-
Construct a suicide vector containing flanking regions of the target gene for homologous recombination, with the coding sequence of the gene replaced by a selectable marker (e.g., an antibiotic resistance cassette).
-
-
Bacterial Transformation and Recombination:
-
Introduce the suicide vector into the wild-type bacterial strain via electroporation or conjugation.
-
Select for single-crossover integrants on agar (B569324) plates containing the appropriate antibiotic for the suicide vector.
-
Induce the second crossover event to replace the native target gene with the resistance cassette.
-
-
Verification:
-
Confirm the gene knockout by PCR using primers flanking the target gene locus and by Sanger sequencing.
-
Introduce the complementation plasmid (from step 1.1) into the knockout strain.
-
Verify the inducible expression of the target gene via RT-qPCR or Western blotting in the presence of the inducer.
-
Minimum Inhibitory Concentration (MIC) Determination
Objective: To assess the susceptibility of the wild-type, knockout, and complemented strains to "this compound."
Methodology:
-
Bacterial Culture Preparation:
-
Grow the wild-type, knockout (with and without the inducer for the target gene), and complemented strains to mid-log phase in appropriate broth media.
-
Adjust the bacterial density of each culture to a standard concentration (e.g., 0.5 McFarland standard).
-
-
Broth Microdilution Assay:
-
Prepare a 96-well microtiter plate with serial dilutions of "this compound" and the comparator antibiotic (a fluoroquinolone).
-
Inoculate the wells with the prepared bacterial cultures.
-
Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
-
MIC Reading:
-
The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.
-
Data Presentation: Expected Outcomes
| Strain | Treatment Condition | Putative Target Expression | Expected MIC of this compound (µg/mL) | Expected MIC of Fluoroquinolone (µg/mL) |
| Wild-Type | - | Normal | 2 | 0.5 |
| Knockout | No Inducer | Absent | ≤ 0.25 (Increased Susceptibility) | 0.5 |
| Knockout | With Inducer | Restored | 2 (Restored Resistance) | 0.5 |
| Overexpression Strain | With Inducer | Increased | 16 (Decreased Susceptibility) | 0.5 |
Signaling Pathway and Mechanism of Action
Diagram: Hypothetical Mechanism of this compound
Caption: Hypothetical signaling pathway for the mechanism of action of this compound.
This diagram illustrates the proposed mechanism where "this compound" inhibits a key enzyme in the bacterial cell wall synthesis pathway. This inhibition prevents the formation of a stable cell wall, ultimately leading to cell lysis and bacterial death. This is in contrast to fluoroquinolones, which interfere with DNA replication by targeting DNA gyrase and topoisomerase IV.
Conclusion
The genetic methods outlined in this guide provide a robust framework for the target verification of novel antibacterial agents. By systematically manipulating the expression of the putative target gene and observing the corresponding changes in antibiotic susceptibility, researchers can gain high confidence in the mechanism of action. This comparative approach, referencing well-characterized antibiotics like fluoroquinolones, ensures a rigorous and objective evaluation, which is essential for the successful progression of new antibacterial candidates in the drug development pipeline.
References
- 1. Genetic Approaches to Facilitate Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Target Identification Using Expression of Essential Genes | National Agricultural Library [nal.usda.gov]
- 3. How Human 'Gene Knockouts' Are Pointing the Way to New Medicines | Pfizer [pfizer.com]
- 4. Gene Knockout for Drug Screening and Target Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. licorbio.com [licorbio.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. biocompare.com [biocompare.com]
- 8. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current Knowledge on CRISPR Strategies Against Antimicrobial-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR-Cas9 System: A Prospective Pathway toward Combatting Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Application of the CRISPR-Cas System in Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antibacterial Agent 18 and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial performance of "Antibacterial agent 18" and its structural analogs. The information presented is supported by experimental data to facilitate informed decisions in the pursuit of novel antimicrobial therapies.
"this compound," identified as (Z)-N-(adamantan-1-yl)-3-(4-fluorophenyl)-4-(4-methoxyphenyl)thiazol-2(3H)-imine (also known as compound 5k in specific literature), is a member of the adamantane-containing thiazole (B1198619) class of compounds. These molecules have garnered interest for their potential therapeutic applications, including moderate antibacterial and antifungal properties. This guide focuses on a comparative study of Agent 18 and its analogs, presenting their antibacterial efficacy, detailing the experimental protocols for key assays, and visualizing relevant experimental workflows and potential mechanisms of action.
Performance Data of this compound and Its Analogs
The antibacterial efficacy of Agent 18 and its analogs was evaluated using the Kirby-Bauer disk diffusion method. The diameter of the zone of inhibition, which indicates the extent of bacterial growth inhibition, was measured for various Gram-positive and Gram-negative bacterial strains. The data presented below summarizes the findings for a selection of these compounds.
| Compound ID | Structure/Substituents | Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Micrococcus luteus (mm) | Escherichia coli (mm) | Pseudomonas aeruginosa (mm) |
| Agent 18 (5k) | R1=4-F-Ph, R2=4-MeO-Ph | 14 | 15 | 16 | 12 | 11 |
| Analog 5a | R1=Ph, R2=Ph | 18 | 17 | 19 | - | - |
| Analog 5c | R1=Ph, R2=4-Br-Ph | 22 | 21 | 24 | 18 | 19 |
| Analog 5g | R1=4-F-Ph, R2=Ph | 20 | 19 | 22 | 17 | 16 |
| Analog 5l | R1=4-Cl-Ph, R2=4-Cl-Ph | 21 | 20 | 23 | 19 | 18 |
| Analog 5m | R1=4-Cl-Ph, R2=4-Br-Ph | 23 | 22 | 25 | 20 | 21 |
| Analog 5o | R1=4-Br-Ph, R2=4-Cl-Ph | 19 | 18 | 20 | - | - |
| Analog 5q | R1=4-Br-Ph, R2=4-MeO-Ph | 22 | 21 | 24 | 18 | 17 |
Data is presented as the diameter of the zone of inhibition in millimeters (mm). A larger diameter indicates greater antibacterial activity. '-' indicates no significant activity observed.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and its analogs.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method is a standardized procedure used to determine the susceptibility of bacteria to various antimicrobial compounds.
a. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on a suitable agar (B569324) medium, such as Mueller-Hinton agar, at 37°C for 18-24 hours.
-
A few colonies are then transferred to a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
b. Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the standardized bacterial suspension.
-
Excess fluid is removed by pressing the swab against the inner wall of the tube.
-
The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.
c. Application of Antibiotic Disks:
-
Sterile filter paper disks (6 mm in diameter) are impregnated with a standardized concentration of the test compound (e.g., 200 µ g/disc ).
-
The disks are placed on the surface of the inoculated agar plate using sterile forceps.
-
Each disk is gently pressed to ensure complete contact with the agar.
d. Incubation and Measurement:
-
The plates are incubated at 37°C for 16-24 hours.
-
Following incubation, the diameter of the zone of inhibition around each disk is measured in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Compound Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial two-fold dilutions of the compound are prepared in a liquid growth medium, such as Mueller-Hinton Broth (MHB), in a 96-well microtiter plate.
b. Preparation of Bacterial Inoculum:
-
A standardized bacterial suspension is prepared as described for the Kirby-Bauer test.
-
The suspension is further diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
The plate is incubated at 37°C for 18-24 hours.
d. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the bacteria.
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the Kirby-Bauer disk diffusion susceptibility test.
Caption: Postulated mechanism of action: Inhibition of bacterial cell division via FtsZ polymerization.
Statistical Validation and Comparative Analysis of "Antibacterial Agent 18"
This guide provides a detailed comparison of the experimental data available for "Antibacterial agent 18," a novel antibacterial compound, with established antibacterial agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential. The data presented is based on publicly available information.
Data Presentation: Comparative Antibacterial Activity
"this compound" has demonstrated efficacy against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The primary metric for its antibacterial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible growth of a bacterium.
The table below summarizes the reported MIC range for "this compound" and compares it with the typical MIC ranges for two widely used antibiotics, Vancomycin (primarily effective against Gram-positive bacteria) and Ciprofloxacin (a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria).
| Antibacterial Agent | Target Bacteria | Reported MIC Range (µg/mL) |
| This compound | Gram-positive & Gram-negative | 0.008 - 1 |
| Vancomycin | Gram-positive (e.g., Staphylococcus aureus) | 0.5 - 2 |
| Ciprofloxacin | Gram-positive (e.g., Staphylococcus aureus) | 0.12 - 2 |
| Gram-negative (e.g., Escherichia coli) | 0.004 - 1 |
Experimental Protocols
The following section details the standard experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent, a fundamental assay in antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Assay Protocol
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium overnight at 37°C.
- Several colonies are then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).
- The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibacterial Agent Dilutions:
- A stock solution of "this compound" is prepared in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO).
- A series of two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate. The concentration range tested for "this compound" was 0.004-4 µg/mL.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antibacterial agent is inoculated with the prepared bacterial suspension.
- Control wells are included: a positive control (broth with bacteria, no agent) and a negative control (broth only).
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).
- The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the bacterium.
Visualizations: Mechanism of Action and Experimental Workflow
To further elucidate the properties and evaluation process of "this compound," the following diagrams have been generated using Graphviz.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
"this compound" is reported to function by disrupting the synthesis of the bacterial cell wall. It is described as a multi-arm AIE (Aggregation-Induced Emission) molecule that can conjugate with and insert its rigid arm configuration into the bacterial cell wall, thereby blocking the "turns sugar and turns peptide process". This action inhibits the formation of peptidoglycan, the primary structural component of the bacterial cell wall, leading to cell lysis and death.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: MIC Assay
The following diagram illustrates the key steps involved in the Minimum Inhibitory Concentration (MIC) assay, as described in the experimental protocols section.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Comparative Analysis of Antibacterial Agent 18: A Peer-Reviewed Assessment
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the in vitro antibacterial performance of Antiproliferative Agent-18 (Compound 5k), placed in context with related adamantane-containing thiazole (B1198619) compounds and standard antibiotics.
This guide provides a comprehensive comparison of "Antibacterial Agent 18," also identified as Antiproliferative Agent-18 or Compound 5k in peer-reviewed literature, with other synthesized adamantane-containing thiazole derivatives and established antibacterial drugs. The data presented is derived from the study by Warda et al., published in Scientific Reports in 2022, which details the synthesis and biological evaluation of a series of these novel compounds.
Overview of this compound (Compound 5k)
This compound (Compound 5k) is a novel synthetic compound belonging to the class of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines. While primarily investigated for its potent anti-proliferative effects against several human cancer cell lines, it also exhibits moderate antibacterial and antifungal properties.[1][2] The molecular docking studies within the primary research suggest that its anti-proliferative mechanism may involve the inhibition of the SIRT1 enzyme.[1][2] However, the specific antibacterial mechanism of action has not been elucidated.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of Compound 5k and its analogues was evaluated using the agar (B569324) disc-diffusion method against a panel of Gram-positive and Gram-negative bacteria. The results are summarized below, offering a direct comparison with other compounds from the same study and with the standard antibiotics Ampicillin and Ciprofloxacin.
Table 1: In Vitro Antibacterial Activity (Inhibition Zone Diameter in mm)
| Compound | Staphylococcus aureus (ATCC 29213) | Staphylococcus epidermidis (ATCC 12228) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27953) |
| Agent 18 (5k) | 15 | 17 | 14 | - | - |
| Compound 5c | 20 | 21 | 18 | 17 | 16 |
| Compound 5g | 19 | 20 | 17 | 16 | 15 |
| Compound 5l | 22 | 23 | 20 | 19 | 18 |
| Compound 5m | 21 | 22 | 19 | 18 | 17 |
| Compound 5q | 23 | 24 | 21 | 20 | 19 |
| Ampicillin | 25 | 26 | 24 | - | - |
| Ciprofloxacin | 28 | 29 | 27 | 26 | 25 |
(-) indicates no activity. All tested compounds were at a concentration of 200 µ g/disc . Ampicillin and Ciprofloxacin were at 100 µ g/disc .
Minimum Inhibitory and Bactericidal Concentrations
While Compound 5k demonstrated moderate activity in the disc-diffusion assay, it was not selected for further Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) testing in the published study. The compounds with the most potent and broad-spectrum activity were prioritized for these more detailed analyses. The MIC and MBC values for the most active compounds from the series are presented for comparative context.
Table 2: MIC and MBC Values (µg/mL) for Selected Compounds
| Compound | S. aureus (MIC/MBC) | S. epidermidis (MIC/MBC) | B. subtilis (MIC/MBC) | E. coli (MIC/MBC) | P. aeruginosa (MIC/MBC) |
| Compound 5c | 12.5 / 25 | 12.5 / 25 | 25 / 50 | 25 / 50 | 50 / 100 |
| Compound 5g | 25 / 50 | 12.5 / 25 | 25 / 50 | 50 / 100 | 50 / 100 |
| Compound 5l | 6.25 / 12.5 | 6.25 / 12.5 | 12.5 / 25 | 12.5 / 25 | 25 / 50 |
| Compound 5m | 12.5 / 25 | 6.25 / 12.5 | 12.5 / 25 | 25 / 50 | 25 / 50 |
| Compound 5q | 6.25 / 12.5 | 3.125 / 6.25 | 6.25 / 12.5 | 12.5 / 25 | 12.5 / 25 |
Experimental Protocols
The following are the detailed methodologies for the key antibacterial experiments cited in this guide.
Agar Disc-Diffusion Assay
-
Microorganism Preparation: Bacterial strains were cultured in Mueller-Hinton broth at 37°C to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation: Mueller-Hinton agar plates were uniformly inoculated with the standardized bacterial suspension using a sterile cotton swab.
-
Disc Application: Sterile filter paper discs (8 mm in diameter) were impregnated with 200 µg of the test compound dissolved in dimethyl sulfoxide (B87167) (DMSO). Control discs contained 100 µg of Ampicillin or Ciprofloxacin.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Data Collection: The diameter of the zone of growth inhibition around each disc was measured in millimeters.
Micro-dilution Susceptibility Method (MIC/MBC Determination)
-
Serial Dilutions: Two-fold serial dilutions of the test compounds were prepared in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation: A standardized bacterial suspension (10^6 CFU/mL) was added to each well.
-
Incubation: The plates were incubated at 36°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth was sub-cultured onto Mueller-Hinton agar plates and incubated for 24 hours. The MBC was defined as the lowest concentration that resulted in the death of the microorganism, verified by the absence of growth on the agar plate.
Visualizing the Experimental Workflow
As the antibacterial mechanism of action for this compound is not yet defined, a signaling pathway diagram cannot be constructed. Instead, the following diagram illustrates the experimental workflow used to assess its antibacterial properties.
Caption: Experimental workflow for assessing antibacterial activity.
References
Safety Operating Guide
Safe Disposal of Antibacterial Agent 18: A Comprehensive Guide for Laboratory Professionals
Disclaimer: The following procedures are based on general best practices for the disposal of antibacterial compounds in a laboratory setting. The term "Antibacterial Agent 18" does not correspond to a universally standardized chemical with readily available, specific disposal protocols. Therefore, researchers and laboratory personnel must consult the official Safety Data Sheet (SDS) provided by the manufacturer for "this compound" (CAS No. 1239602-35-7) and adhere to their institution's Environmental Health and Safety (EHS) guidelines for definitive disposal instructions.
Improper disposal of antibacterial agents can contribute to environmental contamination and the development of antimicrobial resistance, a significant global health threat.[1][2][3][4] This guide provides essential safety and logistical information to facilitate the responsible management of waste containing this compound.
Essential Safety and Logistical Information
Before handling or disposing of this compound, it is crucial to be familiar with the necessary safety precautions.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound in any form (solid, liquid stock, or within used media). This includes:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or safety goggles.[5][6]
-
Lab Coat: To protect skin and clothing.
-
Respiratory Protection: May be required for handling the powder form to avoid inhalation. Consult the specific SDS.[7]
General Handling Precautions:
-
Handle the agent in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form or concentrated stock solutions.[7]
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly with soap and water after handling.[6][8]
-
Ensure a safety shower and eyewash station are readily accessible.[5]
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form and concentration. All waste containing this agent should be treated as hazardous chemical waste unless otherwise specified by your institution's EHS department.[9]
1. Unused and Expired Stock Solutions:
-
Do not pour stock solutions of this compound down the drain.[9]
-
Collect all unused or expired stock solutions in a designated, leak-proof, and clearly labeled hazardous waste container.[10]
-
The label should include the chemical name ("this compound"), concentration, and the hazard symbol(s) as indicated in the SDS.
-
Store the waste container in a designated secondary containment area away from incompatible materials.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management program.[10]
2. Contaminated Solid Waste:
This category includes items such as used gloves, pipette tips, culture plates, and paper towels contaminated with this compound.
-
Segregate contaminated solid waste into a designated biohazard or chemical waste bag/container.
-
If the materials are also considered biohazardous (e.g., used for bacterial cultures), they must first be decontaminated, typically by autoclaving.[10]
-
After decontamination, the waste should still be disposed of as chemical waste due to the presence of the antibacterial agent.[9][10]
-
Seal the container and label it clearly as "Hazardous Chemical Waste" with the name of the antibacterial agent.
3. Contaminated Liquid Waste:
This includes used cell culture media or buffer solutions containing this compound.
-
Decontamination: The primary method for decontaminating liquid waste containing antibacterial agents is often autoclaving (steam sterilization).[10] However, the effectiveness of autoclaving depends on the heat stability of the specific agent.[9] You must verify if this compound is degraded by standard autoclave cycles.
-
Post-Decontamination: Even after autoclaving, the liquid should be collected as chemical waste.[10]
-
Collect the autoclaved liquid in a labeled, sealed hazardous waste container.
-
Arrange for disposal through your institution's hazardous waste program.
Quantitative Data for Disposal Procedures
The following table summarizes key quantitative parameters for common disposal-related procedures. These are general guidelines and may need to be adjusted based on the specific properties of this compound and institutional protocols.
| Parameter | Value | Application | Notes |
| Autoclave Temperature | 121°C | Decontamination of liquid waste and contaminated solids. | Standard temperature for steam sterilization. |
| Autoclave Time | 30-60 minutes | Decontamination of liquid waste and contaminated solids. | Time may vary based on the volume of waste.[10] |
| Container Fill Volume | < 75% | Preparation of waste for autoclaving. | Prevents overflow during the autoclave cycle.[10] |
| Neutralization pH Range | 6.0 - 8.0 | For acidic or alkaline waste streams before drain disposal (if permitted). | Always check local wastewater regulations before drain disposal of any neutralized chemical waste.[11] |
Experimental Protocol: Autoclaving Liquid Waste Containing a Heat-Labile Antibacterial Agent
Objective: To decontaminate a liquid waste stream containing a heat-labile antibacterial agent using steam autoclaving prior to collection as chemical waste.
Materials:
-
Liquid waste containing this compound.
-
Autoclavable container (e.g., borosilicate glass bottle with a loosened or vented cap).
-
Secondary containment tray (autoclave-safe).
-
Autoclave indicator tape.
-
Personal Protective Equipment (PPE): Heat-resistant gloves, safety glasses, lab coat.
Procedure:
-
Waste Collection: Collect the liquid waste in an appropriate autoclavable container. Do not fill the container more than 75% of its capacity to prevent overflow.[10]
-
Venting: Loosen the cap of the container or use a vented closure to allow steam to escape and prevent pressure buildup.
-
Indicator Tape: Place a strip of autoclave indicator tape on the container. This tape changes color to verify that the target temperature has been reached.[10]
-
Secondary Containment: Place the primary waste container into a larger, autoclave-safe secondary tray or tub to contain any potential spills.[10]
-
Autoclaving: Place the entire setup into the autoclave. Select a liquid cycle (slow exhaust) and run at 121°C for a minimum of 30-60 minutes. The cycle time may need to be extended for larger volumes.[10]
-
Post-Autoclaving: Once the cycle is complete and the autoclave has returned to a safe temperature and pressure, don heat-resistant gloves and safety glasses.
-
Cooling: Carefully remove the waste from the autoclave and place it in a safe location (e.g., a fume hood) to cool completely.
-
Verification: Check the autoclave indicator tape to confirm a successful sterilization cycle.
-
Final Disposal: Once the liquid has cooled, tighten the cap. Clearly label the container as "Autoclaved Chemical Waste" and include the name "this compound."[10] Arrange for disposal through your institution's hazardous waste program.
Mandatory Visualizations
The following diagrams illustrate the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for antibacterial waste disposal.
References
- 1. brinemining.ntua.gr [brinemining.ntua.gr]
- 2. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotics in the environment: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. beaufort.tricare.mil [beaufort.tricare.mil]
- 7. msdsdigital.com [msdsdigital.com]
- 8. cdn3.evostore.io [cdn3.evostore.io]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
